Estriol-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-JOFMCETISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Estriol-d2 for Mass Spectrometry Applications
Introduction
Estriol (B74026) (E3) is one of the three major endogenous estrogens and serves as a significant biomarker, particularly during pregnancy when its production by the placenta increases dramatically.[1][2] Accurate quantification of estriol in biological matrices is crucial for various clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis, offering superior sensitivity and specificity over traditional immunoassays.[3][4]
The precision of LC-MS/MS quantification relies heavily on the use of stable isotope-labeled internal standards (SIL-IS). These standards, which have a slightly higher mass due to the incorporation of isotopes like deuterium (B1214612) (²H or D), behave nearly identically to the analyte during sample extraction, chromatography, and ionization, but are distinguishable by the mass spectrometer. Estriol-d2 (E3-d2) is a commonly used internal standard for estriol quantification.[5]
This technical guide provides an in-depth overview of a feasible methodology for the synthesis, purification, and characterization of high-purity this compound, designed for researchers, scientists, and professionals in drug development.
Section 1: Synthesis of this compound
The synthesis of this compound typically involves the selective replacement of two hydrogen atoms on the aromatic A-ring of estriol with deuterium atoms, specifically at the C2 and C4 positions. This can be achieved through an acid-catalyzed electrophilic aromatic substitution (deuteration) reaction.
Experimental Protocol: Acid-Catalyzed Deuteration of Estriol
This protocol describes a plausible method for the deuteration of estriol using a strong deuterated acid in deuterium oxide.
1. Materials and Reagents:
-
Estriol (C₁₈H₂₄O₃, M.W. 288.38 g/mol )
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Deuterated Sulfuric Acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
2. Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.0 g of estriol.
-
Add 20 mL of Deuterium Oxide (D₂O) to the flask.
-
Slowly and carefully, add 2 mL of Deuterated Sulfuric Acid (D₂SO₄) to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) under an inert argon atmosphere.
-
Maintain reflux for 24-48 hours. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by LC-MS to observe the mass shift from m/z 287 to 289 (for the [M-H]⁻ ion in negative mode).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.
References
- 1. Estriol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Estriol? [synapse.patsnap.com]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid direct assay for the routine measurement of oestradiol and oestrone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Deuterated Estriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of deuterated estriol (B74026). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.
Introduction to Deuterated Estriol
Estriol (E3) is one of the three major endogenous estrogens, playing a significant role in female physiology, particularly during pregnancy.[1] Deuterated estriol, a form of estriol where one or more hydrogen atoms are replaced by deuterium (B1214612), is a critical tool in various scientific applications. It is frequently utilized as an internal standard in quantitative analysis by mass spectrometry (MS) due to its similar chemical and physical properties to the endogenous analyte, but distinct mass.[2][3] This isotopic labeling allows for more accurate and precise measurements in complex biological matrices.[4] Understanding the specific physicochemical properties of deuterated estriol is paramount for its effective use in research and drug development.
Physicochemical Data
The incorporation of deuterium can subtly alter the physicochemical properties of a molecule. While comprehensive data for all possible deuterated variants of estriol are not extensively published, the following tables summarize available information for non-deuterated estriol and specific deuterated analogs. This data is crucial for designing analytical methods and understanding the behavior of these compounds in various experimental settings.
Table 1: General Physicochemical Properties of Estriol and Deuterated Analogs
| Property | Non-Deuterated Estriol | Estriol-d3 | Estriol (2,4,16,17-D₄) | Data Source |
| Molecular Formula | C₁₈H₂₄O₃ | C₁₈H₂₁D₃O₃ | C₁₈H₂₀D₄O₃ | [1][5][6] |
| Molecular Weight ( g/mol ) | 288.38 | 291.4 | 292.41 | [1][5][6] |
| Melting Point (°C) | 280-282 | 284-286 | Not available | [5][7] |
| Appearance | White crystalline powder | White Solid | Not available | [5][] |
| Isotopic Purity (%) | Not Applicable | Not specified | 98 | [6] |
| Chemical Purity (%) | ≥95 | Highly Purified | 95 | [5][6][9] |
Table 2: Solubility Data
| Solvent | Non-Deuterated Estriol | Estriol-d3 | Remarks | Data Source |
| Water | Practically insoluble (27.34 mg/L) | Not specified | Sparingly soluble in aqueous buffers. | [7][][10] |
| Ethanol | Sparingly soluble (~5 mg/mL) | Soluble | [5][7][10] | |
| Methanol | Not specified | Soluble | [5] | |
| Chloroform | Slightly soluble | Soluble | [5][7] | |
| Dimethyl Sulfoxide (DMSO) | Soluble (~20 mg/mL) | Not specified | [10] | |
| Dimethylformamide (DMF) | Soluble (~30 mg/mL) | Not specified | For maximum aqueous buffer solubility, first dissolve in DMF. | [10] |
Note: The exact solubility can be influenced by factors such as temperature, pH, and the crystalline form of the compound.
Experimental Protocols
Accurate characterization of deuterated estriol is essential for its use as an analytical standard and in metabolic studies. The following sections detail the primary experimental methodologies for the analysis of deuterated estriol.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone for the analysis of deuterated compounds, allowing for the differentiation and quantification of isotopologues.[11]
LC-MS/MS is a highly sensitive and specific method for the simultaneous measurement of estrogens and their metabolites in biological fluids.[2][12]
-
Sample Preparation:
-
Extraction: For biological samples like serum or urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to isolate the steroid fraction and remove interfering substances.[13]
-
Hydrolysis: As estrogens in urine are often present as glucuronide and sulfate (B86663) conjugates, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) is typically required to measure total estriol.[11]
-
Derivatization (Optional): To enhance ionization efficiency and sensitivity, derivatization may be employed. However, methods without derivatization are also common.[2]
-
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of steroids.[11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for estrogens.[2]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (non-deuterated estriol) and the deuterated internal standard. The mass shift due to deuterium incorporation allows for their distinct detection.
-
GC-MS is another powerful technique for steroid analysis, particularly for assessing isotopic purity and structure.[14]
-
Sample Preparation:
-
Extraction: Similar to LC-MS, extraction from the matrix is the first step.
-
Derivatization: Derivatization is mandatory for steroids in GC-MS to increase their volatility and thermal stability. Silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is a common method.[15]
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for steroid separation (e.g., a 5% phenyl methylpolysiloxane stationary phase).[15]
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
-
GC-MS Conditions:
-
Injector: Splitless mode for trace analysis.[15]
-
Oven Program: A temperature gradient is used to achieve optimal separation.
-
Data Acquisition: Full scan mode can be used to observe the complete mass spectrum, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the position and extent of deuterium incorporation in the estriol molecule.[16]
-
¹H NMR (Proton NMR): A decrease in the integral of a proton signal in the ¹H NMR spectrum compared to the non-deuterated standard indicates deuterium substitution at that position.
-
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive confirmation of deuteration. The chemical shifts in ²H NMR are similar to those in ¹H NMR.[17]
-
¹³C NMR (Carbon-13 NMR): Deuterium substitution can cause a characteristic splitting of adjacent ¹³C signals and a slight upfield shift, which can also be used to identify the sites of deuteration.[18]
-
Sample Preparation: The deuterated estriol sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, chloroform-d) for analysis.
Biological Pathways and Mechanisms of Action
The biological effects of estriol are mediated through its interaction with estrogen receptors (ERs), primarily ERα and ERβ.[1] Deuteration is not expected to alter these fundamental signaling pathways. The following diagrams illustrate the biosynthesis of estriol and its primary signaling mechanism.
Estriol Biosynthesis Pathway
During pregnancy, estriol is synthesized in large quantities by the placenta from fetal precursors.[1]
Caption: Simplified pathway of estriol biosynthesis during pregnancy.
In non-pregnant women, estriol is primarily a metabolic product of estradiol (B170435) and estrone (B1671321) in the liver.[1]
Estrogen Receptor Signaling Pathway
Estriol exerts its biological effects by binding to estrogen receptors, which then modulate gene expression.
Caption: Genomic signaling pathway of estriol via estrogen receptors.
Conclusion
Deuterated estriol is an invaluable tool in analytical and metabolic research. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its proper application. While some specific data points for deuterated variants are not widely published, the provided information on non-deuterated estriol and related deuterated steroids, along with the detailed experimental protocols, offers a solid foundation for researchers. The consistent biological activity of estriol, regardless of deuteration, allows for the application of its known signaling pathways in the context of studies involving its deuterated analogs. This guide serves as a comprehensive resource to support the continued use and exploration of deuterated estriol in scientific discovery.
References
- 1. Estriol - Wikipedia [en.wikipedia.org]
- 2. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
- 6. Estriol (2,4,16,17-Dâ, 98%) CP 95%- Cambridge Isotope Laboratories, DLM-8583-0.1MG [isotope.com]
- 7. Estriol CAS#: 50-27-1 [m.chemicalbook.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. NMR analysis of t‐butyl‐catalyzed deuterium exchange at unactivated arene localities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 18. uregina.ca [uregina.ca]
Estriol-d2 Stability in Long-Term Storage Solutions: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Estriol-d2 in various long-term storage solutions. The information is intended to assist researchers, scientists, and drug development professionals in ensuring the integrity and accuracy of their experimental results when utilizing this compound as an internal standard or analytical reference material. This document summarizes available quantitative data, outlines detailed experimental protocols for stability assessment, and visualizes key pathways and workflows.
Introduction to this compound
This compound (E3-d2) is a deuterated form of estriol (B74026), a major estrogen metabolite. It is commonly used as an internal standard in mass spectrometry-based analytical methods for the quantification of endogenous estriol in biological samples.[1] The accuracy of such quantitative analyses is highly dependent on the stability of the internal standard throughout the sample collection, processing, and storage stages. Degradation of this compound can lead to inaccurate measurements and compromise the validity of study results. Therefore, understanding its stability under different storage conditions is of paramount importance.
Long-Term Storage and Stability Data
The stability of this compound is influenced by several factors, including temperature, solvent, light exposure, and the presence of contaminants. The following sections and tables summarize the available data on the long-term stability of this compound and related estrogens.
Stability of Solid this compound
As a crystalline solid, this compound exhibits high stability when stored under appropriate conditions.
| Storage Temperature | Duration | Stability | Source |
| -20°C | ≥ 4 years | Stable | [1] |
| -20°C | ≥ 2 years | Stable | [2] |
Stability of this compound in Organic Solvents
Solutions of this compound in organic solvents are commonly used for preparing stock and working standards. The stability in these solutions is critical for maintaining accurate standard concentrations.
| Solvent | Storage Temperature | Duration | Stability Recommendation | Source |
| Not specified | -80°C | 6 months | Use within 6 months | [3] |
| Not specified | -20°C | 1 month | Use within 1 month | [3] |
| Methanol | -20°C | Not specified | Recommended storage temperature | [4][5] |
| Acetonitrile | 4°C | Not specified | Recommended storage for estriol solution | |
| DMSO | Not specified | Not specified | Soluble, but long-term stability data is limited | [2] |
| DMF | Not specified | Not specified | Soluble, but long-term stability data is limited | [2] |
| Ethanol | Not specified | Not specified | Soluble, but long-term stability data is limited | [2] |
Note: While specific long-term stability data with quantitative degradation rates for this compound in these solvents is limited in publicly available literature, general best practices for deuterated standards recommend storage at low temperatures and protection from light to minimize degradation.[6]
Stability of Estrogens in Biological Matrices
Studies on the stability of endogenous estrogens in biological samples, such as urine, provide valuable insights into the stability of this compound under similar conditions.
| Matrix | Storage Temperature | Duration | Analyte Change | Source |
| Urine | 4°C | 48 hours | <1% change for most estrogen metabolites | [7] |
| Urine | -80°C | 1 year | <1% change for most estrogen metabolites | [7] |
| Urine | Freeze-thaw (3 cycles) | N/A | Not consistently associated with losses | [7] |
These findings suggest that this compound, when used as an internal standard in urine samples, is likely to be stable under typical short-term refrigerated storage and long-term frozen storage at -80°C.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting stability studies on this compound, based on established protocols for estrogen stability analysis.
Long-Term Stability Study in Solution
Objective: To evaluate the stability of this compound in a specific organic solvent over an extended period at different temperatures.
Materials:
-
This compound crystalline solid
-
High-purity organic solvent (e.g., methanol, acetonitrile, DMSO)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
HPLC-MS/MS system
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at different temperature conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, 18, and 24 months).
-
Sample Analysis: At each time point, retrieve one aliquot from each storage condition. Allow it to equilibrate to room temperature. Analyze the concentration of this compound using a validated HPLC-MS/MS method.
-
Data Analysis: Compare the concentration at each time point to the initial concentration (time 0). A compound is typically considered stable if the concentration remains within ±10-15% of the initial concentration.
Freeze-Thaw Stability Study
Objective: To assess the stability of this compound in a specific solvent or biological matrix after multiple freeze-thaw cycles.
Materials:
-
This compound solution (in solvent or spiked into a biological matrix)
-
Amber glass vials with PTFE-lined caps
-
-80°C freezer
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the this compound solution.
-
Initial Analysis (Cycle 0): Analyze three aliquots immediately to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the remaining aliquots at -80°C for at least 24 hours, then thaw them completely at room temperature. After thawing, analyze three aliquots.
-
Cycle 2: Refreeze the remaining aliquots at -80°C for at least 12 hours, then thaw and analyze three aliquots.
-
Cycle 3: Repeat the freeze-thaw process for a third cycle and analyze three aliquots.
-
-
Data Analysis: Calculate the mean concentration and standard deviation for each freeze-thaw cycle. Compare the results to the baseline concentration.
Degradation Pathways
Understanding the potential degradation pathways of estriol is crucial for predicting and mitigating the instability of this compound. Degradation can occur through oxidation, photochemical reactions, and biodegradation.[8][9]
Photochemical Degradation
Exposure to ultraviolet (UV) light can lead to the degradation of estriol. The proposed mechanism involves the attack of hydroxyl radicals, leading to the formation of various byproducts through the opening of the aromatic ring and hydroxylation.[8][9]
Caption: Photochemical degradation pathway of Estriol.
Biodegradation
In biological systems, estriol can be biodegraded by microorganisms. The degradation pathway often involves initial transformation to 16α-hydroxyestrone, followed by further degradation via the 4,5-seco pathway.[7]
Experimental and Handling Workflow
To ensure the stability and integrity of this compound throughout its lifecycle in the laboratory, a systematic workflow should be followed.
Caption: Recommended workflow for handling this compound.
Best Practices for Handling and Storing Deuterated Standards
To maintain the chemical and isotopic purity of this compound, the following best practices are recommended:[6]
-
Temperature: Store solid this compound and its solutions at the recommended low temperatures (-20°C or -80°C) to minimize thermal degradation.
-
Light: Protect the compound from light by storing it in amber vials or in the dark to prevent photolytic degradation.
-
Moisture: Deuterated compounds can be hygroscopic. Handle them in a dry atmosphere (e.g., under nitrogen or argon) and use dry glassware to prevent hydrogen-deuterium (H-D) exchange, which can compromise isotopic purity.
-
Containers: Use tightly sealed containers, such as amber glass vials with PTFE-lined caps, to prevent exposure to atmospheric moisture and other contaminants. For high-precision work, single-use ampoules are ideal.
-
Solvents: Use high-purity, anhydrous solvents for preparing solutions. Avoid protic solvents if H-D exchange is a concern for the specific deuterated positions.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing smaller aliquots of stock and working solutions for daily use.
Conclusion
This compound is a stable compound when stored and handled correctly. As a solid, it can be stored for several years at -20°C. In solution, long-term stability is best achieved by storage at -80°C. While specific quantitative data on the long-term stability of this compound in various organic solvents is not extensively published, the available information on estrogens in biological matrices suggests good stability under frozen conditions. By following the recommended storage conditions, experimental protocols, and handling best practices outlined in this guide, researchers can ensure the integrity of their this compound standards, leading to more accurate and reliable analytical results. Further long-term stability studies on this compound in commonly used analytical solvents are warranted to provide more detailed quantitative stability data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterated Steroids Standard Mixture, SMB00968 - Sigma Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. A native bacterial consortium degrades estriol in domestic sewage and activated sludge via the 4,5-seco pathway and requires estriol to retain its biodegradation phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iwaponline.com [iwaponline.com]
- 9. Degradation of estriol (E3) and transformation pathways after applying photochemical removal processes in natural surface water - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the estrogen metabolism pathway
An In-depth Technical Guide to the Estrogen Metabolism Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen, a primary female sex hormone, plays a critical role in a vast array of physiological processes, including reproductive health, bone metabolism, and cardiovascular function.[1] The biological activity of estrogens is not solely determined by their circulating concentrations but is profoundly influenced by their metabolic fate. The liver is the principal site for estrogen metabolism, which occurs through a series of enzymatic reactions categorized into Phase I (hydroxylation) and Phase II (conjugation) detoxification pathways.[2][3][4] This guide provides a detailed overview of the core estrogen metabolism pathway, associated signaling cascades, and the analytical methodologies used for their quantification.
Phase I Estrogen Metabolism: Hydroxylation
The initial step in estrogen metabolism is hydroxylation, an oxidative process primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[5] This phase introduces hydroxyl groups onto the steroid ring of parent estrogens, mainly estradiol (B170435) (E2) and estrone (B1671321) (E1), leading to the formation of catechol estrogens and other hydroxylated metabolites.
The three main hydroxylation pathways are:
-
2-hydroxylation: Catalyzed predominantly by CYP1A1, CYP1A2, and CYP3A4, this is generally considered the major and safest metabolic pathway. The resulting 2-hydroxyestrone (B23517) (2-OHE1) and 2-hydroxyestradiol (B1664083) (2-OHE2) are weak estrogens and are often termed "good" estrogens due to their antiproliferative properties.
-
4-hydroxylation: Primarily mediated by CYP1B1, which is highly expressed in estrogen target tissues like the breast and uterus. The product, 4-hydroxyestradiol (B23129) (4-OHE2), is a potent estrogen and its subsequent oxidation can generate reactive quinones and free radicals that may cause DNA damage, implicating this pathway in carcinogenesis.
-
16α-hydroxylation: This pathway produces 16α-hydroxyestrone (16α-OHE1) and estriol (B74026) (E3). 16α-OHE1 exhibits significant estrogenic activity and has been associated with an increased risk of breast cancer.
Phase II Estrogen Metabolism: Conjugation and Detoxification
Following Phase I, the hydroxylated estrogen metabolites undergo Phase II conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their elimination from the body through urine and bile.
Key Phase II enzymatic pathways include:
-
O-Methylation: Catalyzed by Catechol-O-methyltransferase (COMT), this reaction involves the transfer of a methyl group to the catechol estrogens (2-OH and 4-OH metabolites). Methylation is a crucial detoxification step, as it inactivates the reactive catechol estrogens, preventing their oxidation to harmful quinones. The resulting methoxy (B1213986) estrogens, such as 2-methoxyestradiol (B1684026) (2-MeOE2), have been shown to have antiproliferative and antiangiogenic properties.
-
Sulfation: Mediated by sulfotransferase (SULT) enzymes, particularly SULT1E1, this pathway involves the addition of a sulfonate group to estrogens. Sulfation primarily occurs at the 3-phenolic hydroxyl group, rendering the estrogens biologically inactive.
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process conjugates glucuronic acid to estrogen metabolites. This is a major pathway for the detoxification and excretion of both parent estrogens and their hydroxylated derivatives.
Below is a diagram illustrating the core estrogen metabolism pathway.
Estrogen Signaling Pathways
Estrogens exert their biological effects by binding to specific estrogen receptors (ERs). The primary mechanisms of ER signaling are categorized as genomic and non-genomic.
-
Genomic Signaling: This is the classical mechanism of estrogen action. Upon binding estrogen, nuclear ERs (ERα and ERβ) dimerize and translocate to the nucleus.
-
Direct Genomic Signaling: The estrogen-ER complex binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.
-
Indirect Genomic Signaling: The estrogen-ER complex does not bind directly to DNA but interacts with other transcription factors (e.g., AP-1, Sp1), modulating the expression of genes that may not contain an ERE.
-
-
Non-Genomic Signaling: This rapid signaling pathway is initiated by estrogens binding to ERs located at the cell membrane, including a G protein-coupled estrogen receptor (GPER1). This activation triggers intracellular signaling cascades, such as the MAPK and PI3K/AKT pathways, which can influence cellular processes like proliferation and survival without directly altering gene transcription.
The diagram below illustrates the different estrogen signaling mechanisms.
Experimental Protocols for Estrogen Metabolite Quantification
Accurate quantification of estrogens and their metabolites is crucial for research. Due to their low circulating concentrations, highly sensitive analytical methods such as mass spectrometry are required. Immunoassays, while historically used, can suffer from cross-reactivity and lack of specificity, especially at low concentrations.
Methodology 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used, highly sensitive, and specific method for the simultaneous quantification of multiple estrogen metabolites in biological matrices like serum, plasma, and urine.
1. Sample Preparation:
-
Collection: Collect 0.5-1.0 mL of serum or plasma, or a 24-hour urine sample.
-
Deconjugation (for total estrogens): To measure conjugated metabolites (sulfates and glucuronides), samples are treated with enzymes like β-glucuronidase/arylsulfatase to hydrolyze the conjugates back to their free form.
-
Extraction: Estrogens are extracted from the biological matrix using liquid-liquid extraction (LLE) with solvents like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) with C18 cartridges. This step removes interfering substances.
-
Derivatization (Optional but common): To enhance ionization efficiency and sensitivity, especially for low-concentration estrogens, samples can be derivatized. Dansyl chloride or 1,2-dimethylimidazole-5-sulfonyl chloride are examples of reagents used for this purpose.
2. Instrumental Analysis:
-
Chromatography: An aliquot of the prepared extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column is typically used to separate the different estrogen metabolites based on their polarity.
-
Mass Spectrometry: The separated metabolites are introduced into a triple quadrupole mass spectrometer, usually equipped with an electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) source.
-
Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding stable isotope-labeled internal standard. This provides high specificity and allows for accurate quantification.
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for estrogen analysis, often favored for its high chromatographic resolution.
1. Sample Preparation:
-
Extraction and Deconjugation: Similar to the LC-MS/MS protocol.
-
Derivatization (Mandatory): Estrogens are not volatile enough for GC analysis. Therefore, a two-step derivatization is common:
-
Protection of the keto groups by forming methyloxime (MO) derivatives.
-
Silylation of the hydroxyl groups using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers. This increases the volatility and thermal stability of the analytes.
-
2. Instrumental Analysis:
-
Chromatography: The derivatized sample is injected into a gas chromatograph. A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is used for separation.
-
Mass Spectrometry: The separated compounds are ionized (commonly via electron ionization) and detected by a mass spectrometer, often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
The following workflow diagram summarizes the key steps in estrogen analysis by mass spectrometry.
Quantitative Data in Estrogen Analysis
The choice of analytical method is often dictated by the required sensitivity. The table below summarizes the typical limits of quantification (LOQ) achieved by modern mass spectrometry-based methods for key estrogens in human serum/plasma.
| Analyte | Method | Lower Limit of Quantification (LOQ) | Matrix | Reference(s) |
| Estradiol (E2) | LC-MS/MS | 0.5 - 8.0 pg/mL | Serum | |
| Estradiol (E2) | GC-MS/MS | 0.15 pg/mL | Serum | |
| Estrone (E1) | LC-MS/MS | 0.3 - 8.0 pg/mL | Serum | |
| Estriol (E3) | LC-MS/MS | ~8.0 pg/mL | Serum | |
| 2-Hydroxyestrone | LC-MS/MS | ~8.0 pg/mL | Serum | |
| 4-Hydroxyestrone | LC-MS/MS | ~8.0 pg/mL | Serum | |
| 16α-Hydroxyestrone | LC-MS/MS | ~8.0 pg/mL | Serum | |
| 2-Methoxyestradiol | LC-MS/MS | ~8.0 pg/mL | Serum |
Note: LOQ values can vary based on sample volume, instrumentation, and specific protocol optimization.
Conclusion
The metabolism of estrogen is a complex, multi-step process that significantly modulates its biological activity. A thorough understanding of the enzymatic pathways, from hydroxylation by CYPs to conjugation by COMT, SULTs, and UGTs, is essential for research into estrogen-related physiology and pathology. The balance between the formation of potentially genotoxic metabolites (e.g., 4-hydroxyestrogens) and their efficient detoxification is critical for maintaining hormonal homeostasis. Advanced analytical techniques, particularly LC-MS/MS and GC-MS, provide the necessary sensitivity and specificity to accurately profile these metabolites, enabling researchers to investigate the intricate role of estrogen metabolism in health and disease.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. metagenicsinstitute.com [metagenicsinstitute.com]
- 3. Estrogen Imbalance. Estrogen Metabolism 101 : News & Updates : HealthSource Integrative Medical Centre [healthsourceimc.com]
- 4. allergyresearchgroup.com [allergyresearchgroup.com]
- 5. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]
Estriol-d2: A Technical Guide to Isotopic Enrichment and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic enrichment and chemical purity of Estriol-d2 (Estra-1,3,5(10)-triene-2,4-d2-3,16α,17β-triol). This compound is a deuterated analog of Estriol (B74026), a major estrogen metabolite. It serves as a critical internal standard for the quantification of endogenous estriol in various biological matrices by isotope dilution mass spectrometry (MS). The accuracy and precision of such quantitative assays depend directly on the well-characterized purity and isotopic composition of the labeled standard. This document outlines the common analytical methodologies used to determine these parameters and presents typical specifications.
Chemical Identity and Specifications
This compound is synthetically derived from Estriol, with two hydrogen atoms on the aromatic A-ring being replaced by deuterium (B1214612) atoms at the C-2 and C-4 positions[1]. This strategic placement on a chemically stable part of the molecule prevents back-exchange of deuterium for hydrogen under typical analytical conditions.
Quantitative Data Summary
The quality of this compound is defined by its chemical purity and its isotopic enrichment. The data presented below are typical values sourced from commercial suppliers and analytical testing.
Table 1: Typical Chemical and Physical Properties of this compound
| Parameter | Specification | Source |
| Chemical Formula | C₁₈H₂₂D₂O₃ | |
| Molecular Weight | 290.4 g/mol | [1] |
| CAS Number | 53866-32-3 | |
| Appearance | White to off-white solid | Generic |
| Chemical Purity | ≥98% | |
| Primary Application | Internal standard for GC- or LC-MS |
Table 2: Representative Isotopic Distribution for this compound
Isotopic enrichment is a measure of the percentage of molecules that contain the specified number of deuterium atoms. It is typically determined by mass spectrometry.
| Isotopic Species | Notation | Abundance (%) |
| Non-deuterated | d₀ | < 0.5 |
| Mono-deuterated | d₁ | < 2.0 |
| Di-deuterated | d₂ | > 97.0 |
| Tri-deuterated | d₃ | < 0.5 |
| Isotopic Purity | %d₂ | ≥97% |
Note: The values in Table 2 are representative and may vary between different synthesis batches.
Analytical Methodologies and Protocols
A combination of chromatographic and spectroscopic techniques is required to comprehensively characterize the purity and isotopic distribution of this compound. High-performance liquid chromatography (HPLC) is often used for chemical purity assessment, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for isotopic analysis and structural confirmation[2][3].
Protocol: Chemical Purity by HPLC-UV
This method determines the presence of non-estriol related impurities.
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column[3].
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (or methanol) is commonly used. For example, a starting condition of 50:50 water:acetonitrile, ramping to 10:90 over 15 minutes[3].
-
Detection: Monitor the eluent using a UV detector at a wavelength of 280-281 nm, which is the absorbance maximum for the phenolic A-ring of estriol[3][4].
-
Analysis: Inject the prepared sample. The chemical purity is calculated by dividing the peak area of this compound by the total area of all observed peaks (Area Percent method).
Protocol: Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)
This protocol is designed to determine the distribution of deuterated species (d₀, d₁, d₂, etc.).
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 ng/mL) in a solvent compatible with the ionization source, such as 50:50 acetonitrile:water.
-
Instrumentation: Use a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)[2]. LC is used to separate the analyte from any potential interferences before it enters the mass spectrometer[5].
-
Ionization: Electrospray ionization (ESI) in negative mode is often effective for estrogens, detecting the [M-H]⁻ ion. Atmospheric pressure chemical ionization (APCI) or photoionization (APPI) can also be used[5][6].
-
Data Acquisition: Acquire full scan mass spectra in the relevant m/z range (e.g., m/z 280-300). The high resolution allows for the clear separation of the isotopic peaks.
-
Data Analysis:
-
Extract the ion chromatograms for the expected [M-H]⁻ ions of d₀-Estriol (m/z 287.16), d₁-Estriol (m/z 288.17), and d₂-Estriol (m/z 289.17).
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each species relative to the sum of all species to determine the isotopic distribution.
-
Protocol: Structural Confirmation by NMR
NMR spectroscopy confirms the identity of the compound and the specific locations of the deuterium atoms.
-
Sample Preparation: Dissolve a sufficient amount of this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆ or Chloroform-d).
-
¹H NMR (Proton NMR):
-
Acquire a standard ¹H NMR spectrum.
-
Analysis: Compared to the spectrum of unlabeled Estriol, the signals corresponding to the protons at the C-2 and C-4 positions on the aromatic ring should be significantly diminished or absent. The integration of the remaining aromatic proton signal (at C-1) should correspond to approximately one proton.
-
-
²H NMR (Deuterium NMR):
-
Acquire a ²H NMR spectrum.
-
Analysis: This spectrum will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment.
-
-
¹³C NMR (Carbon NMR):
-
Acquire a ¹³C NMR spectrum.
-
Analysis: The carbon signals for C-2 and C-4 will show splitting due to coupling with deuterium (a triplet for C-D) and will have a much lower intensity compared to the spectrum of unlabeled Estriol. This confirms the location of the deuterium labels.
-
References
- 1. This compound | C18H24O3 | CID 59476912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide to the Natural Abundance of Deuterium (B1214612) and Its Effect on Estriol (B74026) Analysis
Executive Summary
The accurate quantification of estriol, a critical biomarker in various physiological and pathological states, relies heavily on mass spectrometry (MS) coupled with isotope dilution techniques. These methods utilize stable isotope-labeled internal standards, often containing deuterium, to achieve high precision and accuracy. However, the natural abundance of heavy isotopes, including deuterium (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O), in the native estriol molecule creates a significant analytical challenge. These naturally occurring isotopes produce isotopologue peaks (M+1, M+2, etc.) in the mass spectrum that can overlap with and artificially inflate the signal of the deuterated internal standard. This guide provides a detailed examination of this isotopic interference, outlines experimental protocols to mitigate its effects, and presents a framework for data correction to ensure the highest fidelity in estriol analysis.
The Role of Natural Isotope Abundance in Mass Spectrometry
Every element with more than one stable isotope exists in nature as a mixture of these isotopes in relatively constant ratios. In the context of organic molecules like estriol (C₁₈H₂₄O₃), the presence of heavier isotopes of carbon, hydrogen, and oxygen results in a distribution of molecular masses. While the monoisotopic peak (M) represents the molecule composed of the most abundant isotopes (¹²C, ¹H, ¹⁶O), a series of peaks at higher mass-to-charge ratios (m/z), known as M+1, M+2, etc., are also observed. The intensities of these peaks are predictable and depend on the elemental composition of the molecule and the natural abundance of the heavy isotopes.
Quantitative Data on Natural Isotope Abundance
The primary contributors to isotopic peaks in the analysis of estriol are summarized below. Deuterium, while having a low natural abundance, is a key consideration due to its use in labeled standards.
| Isotope | Isotopic Mass (Da) | Natural Abundance (%) | Contribution to... |
| ¹H | 1.007825 | 99.985 | M |
| ²H (Deuterium) | 2.014102 | ~0.0156 [1] | M+1 |
| ¹²C | 12.000000 | 98.93 | M |
| ¹³C | 13.003355 | 1.07 | M+1 |
| ¹⁶O | 15.994915 | 99.762 | M |
| ¹⁷O | 16.999131 | 0.038 | M+1 |
| ¹⁸O | 17.999160 | 0.200 | M+2 |
Impact on Estriol (C₁₈H₂₄O₃)
With 18 carbon atoms, the probability of an estriol molecule containing at least one ¹³C atom is significant and is the primary contributor to the M+1 peak. The formula to approximate the intensity of the M+1 peak for molecules containing C, H, N, and O is:
% (M+1) ≈ (Number of C atoms × 1.1%) + (Number of N atoms × 0.37%) + (Number of H atoms × 0.015%) + (Number of O atoms × 0.04%)[2]
For estriol (C₁₈H₂₄O₃): % (M+1) ≈ (18 × 1.1%) + (24 × 0.015%) + (3 × 0.04%) ≈ 19.8% + 0.36% + 0.12% ≈ 20.28%
This calculation shows that the M+1 isotopologue peak of native estriol will have an intensity of approximately 20.3% relative to its monoisotopic M peak. This becomes a direct source of interference when using deuterated internal standards.
Isotopic Interference in Estriol Analysis
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis.[3] It involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., D₃-Estriol) to the sample as an internal standard (IS). The ratio of the signal from the native analyte to the signal from the IS is used for quantification. This method corrects for sample loss during preparation and for variations in instrument response.[3][4]
The core problem arises when the M+n peak of the native analyte has the same nominal mass as the monoisotopic peak of the internal standard. For example, if D₃-Estriol is used as an IS, the M+3 peak of native estriol will contribute to the signal measured for the IS, leading to an underestimation of the true analyte-to-IS ratio and thus an overestimation of the calculated estriol concentration.
Visualization of Isotopic Interference
The following diagram illustrates how the mass spectrum of native (unlabeled) estriol overlaps with that of a D₃-labeled estriol internal standard.
Caption: Overlap of native estriol's M+3 peak with the D₃-estriol internal standard's M peak.
Experimental Protocol for Estriol Analysis by GC-MS
To achieve accurate quantification, a robust experimental protocol that minimizes interference and allows for its correction is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred technique due to its high sensitivity and specificity, though it requires a derivatization step to increase the volatility of estriol.
Sample Preparation and Extraction
-
Spiking: To 1 mL of serum or plasma, add a known concentration of the deuterated internal standard (e.g., D₃-Estriol). The concentration of the IS should be chosen to be near the middle of the calibration curve range.
-
Hydrolysis (if measuring total estriol): For conjugated estriol, enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) is performed to release the free steroid.
-
Liquid-Liquid Extraction (LLE): Extract the steroids from the aqueous matrix using an organic solvent like methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate. Vortex and centrifuge to separate the phases.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Derivatization
-
To the dried extract, add 50 µL of a derivatizing agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like TMCS or NH₄I.
-
Add a solvent like pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and heat at 60-80°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives of estriol. This increases volatility for GC analysis. The resulting derivative for estriol will be Estriol-tris-TMS.
GC-MS Instrumental Analysis
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or tandem mass spectrometer (MS/MS).
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms), is commonly used.
-
Injection: 1-2 µL of the derivatized sample is injected in splitless mode.
-
Oven Program:
-
Initial Temperature: 150°C, hold for 1 min.
-
Ramp: Increase to 310°C at a rate of 20-40°C/min.
-
Final Hold: Hold at 310°C for 2-5 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for the analyte and the internal standard to ensure specificity. For Estriol-tris-TMS, a common ion is m/z 504. For a D₃-Estriol-tris-TMS standard, the corresponding ion would be m/z 507.
-
Experimental Workflow Diagram
Caption: General experimental workflow for estriol analysis by GC-MS with derivatization.
Data Correction for Isotopic Interference
Accurate quantification requires a mathematical correction to subtract the contribution of the native analyte's isotopic peaks from the internal standard's signal.
Correction Principle
The correction is based on measuring the intensity of the native analyte's monoisotopic peak (M) and a non-interfering isotopic peak (e.g., M+1). The ratio of these peaks (e.g., [M+1]/[M]) is constant for the analyte. This ratio can then be used to calculate the intensity of the interfering peak (e.g., M+3) and subtract it from the total signal measured at the internal standard's m/z.
Logical Framework for Correction
The following steps outline the logic for correcting the internal standard's signal.
-
Determine the Natural Isotope Ratios: Analyze a pure standard of the unlabeled analyte (native estriol) to experimentally determine the intensity ratios of its isotopic peaks (e.g., Ratio₃ = Intensity of M+3 / Intensity of M).
-
Measure Raw Signals: In each sample, measure the peak area for the native analyte's primary ion (Area_Analyte_M) and the total peak area at the internal standard's m/z (Area_IS_Total).
-
Calculate Interference: Calculate the portion of the internal standard's signal that is due to interference from the native analyte.
-
Interference_Area = Area_Analyte_M × Ratio₃
-
-
Correct the Internal Standard Signal: Subtract the interference from the total signal.
-
Area_IS_Corrected = Area_IS_Total - Interference_Area
-
-
Calculate Final Concentration: Use the corrected internal standard area to calculate the final analyte-to-IS ratio and determine the concentration from the calibration curve.
Correction Logic Diagram
Caption: Logical flow for the mathematical correction of isotopic interference.
Conclusion
The natural abundance of deuterium and other stable isotopes presents a tangible and significant challenge to the accurate quantification of estriol by isotope dilution mass spectrometry. The overlap between the isotopic peaks of native estriol and the signal of its deuterated internal standard can lead to biased results if not properly addressed. For researchers and drug development professionals, understanding this phenomenon is critical. By employing carefully designed experimental protocols, including high-purity standards and appropriate SIM ion selection, and by applying a systematic mathematical correction to the acquired data, the effects of isotopic interference can be effectively mitigated. This rigorous approach ensures that the analytical data are both accurate and reliable, upholding the integrity of clinical and research findings.
References
Methodological & Application
Application Note: Quantification of Estriol in Human Serum by LC-MS/MS using Estriol-d2 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of estriol (B74026) (E3) in human serum. The method utilizes a stable isotope-labeled internal standard, Estriol-d2, to ensure accuracy and precision. Sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for clinical research applications requiring reliable measurement of low-level estriol concentrations.
Introduction
Estriol (E3) is an estrogenic hormone that is present in significant amounts during pregnancy, but also found at lower levels in non-pregnant women and men.[1][2] Accurate quantification of estriol is crucial in various research areas, including the assessment of fetal well-being during pregnancy and studies on hormone-related conditions. While immunoassays have traditionally been used for hormone analysis, they can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids.[3][4] LC-MS/MS offers superior selectivity and sensitivity, making it the gold standard for steroid hormone analysis.[5] This application note provides a detailed protocol for the quantification of estriol in human serum using LC-MS/MS with this compound as the internal standard (IS).
Experimental Workflow
Caption: Experimental workflow for estriol quantification.
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water |
| Mobile Phase B | Methanol (B129727) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transition (Estriol) | m/z 287.0 -> 171.0 |
| Monitored Transition (this compound) | m/z 289.0 -> 173.0 (Hypothetical, based on E3 fragmentation) |
| Collision Energy | 40 eV |
| Dwell Time | 200 ms |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 1.0 - 200.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 88% - 108% |
| Precision (CV%) | < 15% |
Experimental Protocols
Materials and Reagents
-
Estriol and this compound standards (Cerilliant or equivalent)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Methyl-tert-butyl ether (MTBE)
-
Ammonium Fluoride or Ammonium Hydroxide
-
Human serum (drug-free)
-
Glass test tubes
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Thermo Scientific Vanquish HPLC with a TSQ Altis Tandem Mass Spectrometer)
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Estriol and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Estriol stock solution with 50% methanol to create calibration standards.
-
Internal Standard Working Solution (1 ng/mL): Dilute the this compound stock solution in 50% methanol to a final concentration of 1 ng/mL.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 500 µL of serum samples, calibration standards, and quality control samples into glass test tubes.
-
Add 50 µL of the 1 ng/mL this compound internal standard working solution to each tube and vortex briefly.
-
Add 3 mL of MTBE to each tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean set of glass tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of 50% acetonitrile in water.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.
-
Create a sequence table with the sample information, including blanks, calibration standards, quality controls, and unknown samples.
-
Inject 20 µL of each sample.
-
Acquire data in MRM mode for the specified transitions of Estriol and this compound.
Data Analysis and Quantification
-
Integrate the chromatographic peaks for both estriol and this compound.
-
Calculate the peak area ratio of estriol to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with 1/x² weighting is recommended.
-
Determine the concentration of estriol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of estriol in human serum. The use of a stable isotope-labeled internal standard, this compound, corrects for matrix effects and variations in sample processing, ensuring high accuracy and precision. This protocol is well-suited for researchers and professionals in drug development and clinical research who require accurate measurement of estriol levels.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
Application Note: Quantitative Analysis of Estriol in Human Serum and Urine by Gas Chromatography-Mass Spectrometry (GC-MS) with Estriol-d2 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of estriol (B74026) (E3) in human serum and urine using gas chromatography-mass spectrometry (GC-MS) with an Estriol-d2 (E3-d2) internal standard. The protocol includes detailed procedures for sample preparation using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by derivatization to form the volatile trimethylsilyl (B98337) (TMS) ether of estriol. The method utilizes selected ion monitoring (SIM) for accurate and precise quantification. This application note provides all necessary parameters for researchers to implement this method in their laboratories.
Introduction
Estriol is a steroid hormone and a major estrogen metabolite. Its quantification in biological matrices is crucial for various clinical research areas, including the assessment of fetal well-being during pregnancy and in studies related to hormone-dependent cancers. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific quantification of steroids. However, due to the low volatility and high polarity of estriol, a derivatization step is necessary to improve its chromatographic properties. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Experimental
Materials and Reagents
-
Estriol (E3) standard
-
This compound (E3-d2) internal standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270), anhydrous
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Hexane, HPLC grade
-
Deionized water
-
Human serum/urine samples
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)
Sample Preparation
Two protocols are provided for sample preparation: Liquid-Liquid Extraction (LLE) for serum and Solid-Phase Extraction (SPE) for urine.
2.2.1. Protocol 1: Liquid-Liquid Extraction (LLE) of Estriol from Human Serum
-
Sample Aliquoting: To a 1 mL aliquot of human serum in a glass tube, add the this compound internal standard solution.
-
Extraction: Add 5 mL of ethyl acetate to the serum sample.
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) with another 5 mL of ethyl acetate and combine the organic layers.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
2.2.2. Protocol 2: Solid-Phase Extraction (SPE) of Estriol from Human Urine
-
Sample Aliquoting and Hydrolysis (if necessary for total estriol): To a 2 mL aliquot of urine, add the this compound internal standard. For the analysis of conjugated estriol, an enzymatic hydrolysis step with β-glucuronidase/sulfatase would be required prior to this step.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water to remove interferences.
-
Elution: Elute the estriol and internal standard from the cartridge with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
-
Reagent Addition: To the dried extract from either LLE or SPE, add 50 µL of anhydrous pyridine and 100 µL of MSTFA with 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Parameters
The following GC-MS parameters are recommended and may require optimization based on the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, the following ions should be monitored:
| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Estriol (E3) | tris-TMS-Estriol | 504 | 386 |
| This compound (IS) | tris-TMS-Estriol-d2 | 506 | 416* |
*The m/z 416 for the this compound derivative is a predicted prominent ion corresponding to the loss of trimethylsilanol (B90980) ([M-90]+). It is recommended to confirm the most abundant and stable ion for the derivatized internal standard on your specific instrument.
Data Analysis and Results
A calibration curve is constructed by plotting the peak area ratio of the estriol quantifier ion (m/z 504) to the this compound quantifier ion (m/z 506) against the concentration of the estriol standards. The concentration of estriol in the unknown samples is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for this method.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Visualizations
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.
Caption: Experimental workflow for GC-MS analysis of estriol.
Derivatization Signaling Pathway
The following diagram illustrates the silylation reaction of estriol.
Application Note: Solid-Phase Extraction (SPE) of Estriol from Urine Samples using Estriol-d2 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (B74026) (E3) is a significant estrogen metabolite, and its quantification in urine is crucial for various clinical and research applications, including monitoring fetal well-being during pregnancy and in endocrinology studies.[1][2] Accurate and reliable quantification of estriol requires a robust sample preparation method to eliminate interferences from the complex urine matrix.[1] Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from biological fluids prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).[3]
This application note provides a detailed protocol for the solid-phase extraction of estriol from human urine samples using a deuterated internal standard, Estriol-d2, to ensure accuracy and precision. The use of a stable isotope-labeled internal standard is critical for correcting for analyte loss during sample preparation and for compensating for matrix effects in the analytical instrumentation.
Experimental Protocol
This protocol details the materials and steps for the extraction of estriol from urine, including enzymatic hydrolysis of conjugated estriol, solid-phase extraction, and sample reconstitution for subsequent analysis.
Materials and Reagents
-
Estriol and this compound standards
-
Sodium acetate (B1210297) buffer (0.15 M, pH 4.6)[1]
-
SPE cartridges (e.g., C18 or a hydrophilic-lipophilic balanced polymer)[5][6]
-
Methanol (B129727) (MeOH), HPLC grade[5]
-
Acetonitrile (ACN), HPLC grade[7]
-
Dichloromethane (B109758), HPLC grade[1]
-
Water, HPLC grade
-
Nitrogen gas for evaporation[1]
Sample Preparation Workflow
Caption: Workflow for the solid-phase extraction of estriol from urine.
Detailed Protocol Steps
-
Enzymatic Hydrolysis: Since a significant portion of estrogens in urine are conjugated, a hydrolysis step is essential to measure the total concentration.[1]
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.[5]
-
-
Washing:
-
Wash the cartridge with 6 mL of 5% (v/v) methanol in water, followed by 6 mL of 20% (v/v) methanol in water.[5] This step helps in removing polar interferences.
-
-
Elution:
-
Evaporation and Reconstitution:
Data Presentation
The following table summarizes typical performance data for SPE methods for estrogen analysis in urine.
| Parameter | Value | Reference |
| Recovery | 75.3 - 111% | [6] |
| Limit of Detection (LOD) | 0.002 - 0.02 ng/mL | [6] |
| Limit of Quantification (LOQ) | 0.005 - 0.05 ng/mL | [6][9] |
| Intra-assay Precision (CV%) | < 11% | [10] |
| Inter-assay Precision (CV%) | < 9% | [10] |
Method Validation and Quality Control
Method validation is essential to ensure reliable results. Key validation parameters include:
-
Linearity: Establish a calibration curve with a series of known concentrations of estriol.
-
Accuracy and Precision: Assessed by analyzing quality control samples at different concentration levels on different days.
-
Recovery: Determined by comparing the analyte response in a pre-spiked sample to a post-spiked sample.[3]
-
Matrix Effect: Evaluated by comparing the analyte response in a post-spiked extracted sample to a neat standard solution.
The use of an isotopic internal standard like this compound is the most effective way to correct for both recovery losses and matrix effects.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Recovery | Incomplete hydrolysis | Ensure optimal pH, temperature, and incubation time for the enzymatic reaction. |
| Inappropriate SPE sorbent | Test different sorbent types (e.g., C18, polymeric). | |
| Incomplete elution | Optimize the elution solvent composition and volume. | |
| High Variability | Inconsistent sample handling | Ensure uniform treatment of all samples and standards. |
| Matrix effects | Dilute the sample prior to SPE; use a more selective SPE sorbent. | |
| Interference Peaks | Inadequate washing | Increase the volume or strength of the wash solvent. |
| Contamination | Use high-purity solvents and reagents; pre-wash all glassware. |
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of estriol from urine samples using this compound as an internal standard. The described method, which includes enzymatic hydrolysis followed by SPE, is robust and reliable for the accurate quantification of total estriol. Adherence to this protocol, along with proper method validation, will enable researchers, scientists, and drug development professionals to obtain high-quality data for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. A new method for evaluation of urinary estriol determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of estriol, -estradiol, 17ethinyl estradiol and estrone employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC) | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
- 8. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Development and Validation of Urine Hormones by Lc-Ms/Ms Using the Bor" by Ashley Nicole Meredith [scholarsjunction.msstate.edu]
- 10. Analysis of urinary estrogens, their oxidized metabolites and other endogenous steroids by benchtop orbitrap LCMS versus traditional quadrupole GCMS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Serum Estriol using Liquid-Liquid Extraction (LLE) and LC-MS/MS
Introduction
Estriol (B74026) (E3) is a key estrogenic hormone, with its serum concentrations being a critical biomarker in maternal-fetal health monitoring, particularly during the second trimester of pregnancy. Accurate and precise quantification of unconjugated estriol (uE3) is essential for clinical research and diagnostics. This application note details a robust and sensitive method for the quantification of estriol in human serum using a simple liquid-liquid extraction (LLE) protocol followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, Estriol-d2, ensures high accuracy and corrects for matrix effects and variations during sample preparation.
Principle
This method employs LLE to isolate estriol from the complex serum matrix. Serum samples are first treated with a solution containing the internal standard, this compound. An organic solvent, methyl tert-butyl ether (MTBE), is then used to extract the analyte and internal standard from the aqueous serum. The organic layer is subsequently evaporated, and the residue is reconstituted in a solution suitable for injection into an LC-MS/MS system. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Experimental Protocol
Materials and Reagents
-
Analytes and Internal Standard:
-
Estriol (E3) certified reference standard
-
This compound (deuterated internal standard)
-
-
Solvents and Reagents:
-
Methyl tert-butyl ether (MTBE), HPLC grade[1]
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade[1]
-
Ammonium (B1175870) Fluoride, analytical grade[1]
-
Charcoal-stripped human serum (for calibrators and quality controls)[2]
-
-
Labware:
-
Glass test tubes (13 x 100 mm)
-
Centrifuge capable of 13,000 rpm[1]
-
Nitrogen evaporator
-
Autosampler vials
-
Procedure
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Estriol and this compound in methanol.
-
Working calibration standards are prepared by spiking appropriate amounts of the Estriol stock solution into charcoal-stripped human serum to achieve a concentration range of 0.2 ng/mL to 32 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation and Extraction:
-
Pipette 500 µL of serum sample, calibrator, or QC into a glass test tube.
-
Add 50 µL of the this compound internal standard solution to each tube and briefly vortex.
-
Add 3 mL of MTBE to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes for 10 minutes at 13,000 rpm to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean test tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of a 1:1 water:acetonitrile solution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
-
LC System: A standard HPLC system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water and methanol containing ammonium fluoride.
-
Flow Rate: 0.250 mL/min.
-
Injection Volume: 50 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), either positive or negative mode can be optimized.
-
Detection: Multiple Reaction Monitoring (MRM).
Data Presentation
The quantitative performance of this method is summarized in the tables below.
Table 1: Method Validation Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 ng/mL | |
| Limit of Quantification (LOQ) | 0.2 ng/mL | |
| Linearity Range | 0.2 - 32 ng/mL | |
| Correlation Coefficient (R²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day CV (%) | Inter-day CV (%) | Accuracy (%) | Reference |
| Low | 1.10 | < 16.2 | < 16.2 | 95.9 - 104.2 | |
| Medium | 4.18 | < 10.4 | < 10.4 | 95.9 - 104.2 | |
| High | 8.32 | < 8.2 | < 8.2 | 95.9 - 104.2 |
Table 3: Recovery
| Parameter | Value | Reference |
| Analytical Recovery | 95.9% - 104.2% | |
| Liquid-Liquid Extraction Recovery | ~45% |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the liquid-liquid extraction protocol for serum estriol.
Caption: Workflow for LLE of serum estriol.
Conclusion
The described liquid-liquid extraction protocol using this compound as an internal standard provides a reliable and sensitive method for the quantification of estriol in human serum. The method demonstrates good linearity, precision, and accuracy, making it suitable for both clinical research and routine diagnostic applications. The simplicity of the LLE procedure allows for efficient sample preparation with minimal instrumentation.
References
Applikations- und Protokollhandbuch: Gesteigerte GC-MS-Empfindlichkeit durch Derivatisierung von Estriol mit Estriol-d2 als internem Standard
Anwendungsgebiet: Quantitative Analyse von Estriol in pharmazeutischen Präparaten und biologischen Matrizes.
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Estriol (E3) ist ein polares Steroidhormon, dessen quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) eine Herausforderung darstellt. Aufgrund seiner geringen Flüchtigkeit und thermischen Labilität führt die direkte Analyse oft zu schlechter Peakform, geringer Empfindlichkeit und unzuverlässigen Ergebnissen. Um diese Einschränkungen zu überwinden, ist eine Derivatisierung der polaren Hydroxylgruppen unerlässlich.
Diese Applikationsschrift beschreibt eine detaillierte und validierte Methode zur Derivatisierung von Estriol zu seinem Trimethylsilyl (TMS)-Derivat, was zu einer signifikanten Steigerung der Empfindlichkeit und verbesserten chromatographischen Eigenschaften führt. Die Verwendung von N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) als Derivatisierungsreagenz ermöglicht eine effiziente und reproduzierbare Silylierung der drei Hydroxylgruppen des Estriol-Moleküls.[1] Die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) kann die Derivatisierungsausbeute, insbesondere bei Verbindungen mit mehreren Hydroxylgruppen wie Estriol, weiter erhöhen.[2][3]
Für eine präzise Quantifizierung wird Estriol-d2 als interner Standard (IS) eingesetzt. Die Verwendung eines stabil-isotopenmarkierten internen Standards, der sich chemisch und physikalisch sehr ähnlich wie der Analyt verhält, kompensiert potenzielle Variationen während der Probenvorbereitung und der GC-MS-Analyse.
Experimenteller Arbeitsablauf
Der gesamte Prozess von der Probenvorbereitung bis zur Datenanalyse ist im folgenden Diagramm dargestellt.
Abbildung 1: Schematischer Arbeitsablauf für die quantitative Analyse von Estriol mittels GC-MS nach Derivatisierung.
Detaillierte experimentelle Protokolle
Benötigte Materialien und Reagenzien
-
Estriol-Standard (Reinheit ≥ 98%)
-
This compound (deuterierter interner Standard)
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Trimethylchlorsilan (TMCS) (optional, als Katalysator)
-
Lösungsmittel von hoher Reinheit (z.B. Acetonitril, Pyridin, Hexan)
-
Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Kappen)
-
Heizblock oder Ofen
-
GC-MS-System
Protokoll zur Probenvorbereitung und Derivatisierung
-
Herstellung der Standard- und Probenlösungen: Lösen Sie die Estriol- und this compound-Standards in einem geeigneten Lösungsmittel (z.B. Acetonitril), um Stammlösungen herzustellen. Bereiten Sie daraus Kalibrierstandards durch Verdünnung vor. Extrahieren Sie reale Proben mittels einer geeigneten Methode (z.B. SPE oder LLE), um Interferenzen zu entfernen.
-
Aliquotieren und Eindampfen: Überführen Sie ein definiertes Volumen (z.B. 100 µL) der Kalibrierstandards oder der extrahierten Proben in ein Reaktionsgefäß. Dampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 40°C) vollständig ein. Es ist entscheidend, dass die Probe vor der Derivatisierung wasserfrei ist, da Feuchtigkeit die Reaktion stören kann.[4]
-
Zugabe des internen Standards: Fügen Sie zu jeder Probe und jedem Kalibrierstandard (außer dem Blank) eine definierte Menge this compound hinzu.
-
Derivatisierung: Geben Sie 50 µL MSTFA (optional mit 1% TMCS) zu dem trockenen Rückstand.[4] Verschließen Sie das Gefäß fest.
-
Reaktion: Inkubieren Sie die Proben für 45 Minuten bei 75°C, um eine vollständige Silylierung aller drei Hydroxylgruppen sicherzustellen.[4] Kürzere Inkubationszeiten oder niedrigere Temperaturen könnten zu einer unvollständigen Derivatisierung führen, insbesondere der sterisch gehinderteren Hydroxylgruppen.[4]
-
Abkühlen: Lassen Sie die Proben vor der Injektion auf Raumtemperatur abkühlen.
GC-MS-Analyseprotokoll
Die folgende Tabelle fasst die optimierten GC-MS-Bedingungen für die Analyse der Estriol-TMS-Derivate zusammen.
| Parameter | Einstellung |
| Gaschromatograph (GC) | |
| Injektionsvolumen | 1 µL |
| Injektor-Temperatur | 250°C |
| Injektionsart | Splitless |
| Säule | HP-5 MS (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalent |
| Trägergas | Helium mit einer Flussrate von 2 mL/min |
| Ofentemperaturprogramm | Start bei 140°C, 1 min halten; dann mit 40°C/min auf 310°C erhöhen, 2,5 min halten |
| Massenspektrometer (MS) | |
| Ionisationsmodus | Elektronenstoßionisation (EI) bei 70 eV |
| Transferline-Temperatur | 280°C |
| Ionenquellentemperatur | 230°C |
| Analysator-Modus | Selected Ion Monitoring (SIM) |
Quantitative Daten und Methodenvalidierung
Die Derivatisierung führt zur Bildung von Estriol-tris(trimethylsilyl)ether. Die Quantifizierung erfolgt im SIM-Modus durch Überwachung charakteristischer Ionen.
Massenspektrometrische Daten
| Verbindung | Quantifizierungsion (m/z) | Qualifikatorionen (m/z) |
| Estriol-tri-TMS | 504 (M⁺) | 489 ([M-15]⁺), 399 ([M-105]⁺) |
| This compound-tri-TMS | 506 (M⁺) | 491 ([M-15]⁺), 401 ([M-105]⁺) |
Hinweis: Die Ionen für this compound-tri-TMS sind um 2 Da verschoben, basierend auf dem Einbau von zwei Deuteriumatomen. Die exakten Fragmente sollten empirisch bestätigt werden.
Der molekulare Peak (M⁺) bei m/z 504 ist für das Estriol-tri-TMS-Derivat oft der Basispeak und bietet maximale Empfindlichkeit und Spezifität für die Quantifizierung.[2][3]
Zusammenfassung der Validierungsdaten
Die Methode wurde hinsichtlich Linearität, Präzision, Genauigkeit und Nachweisgrenzen validiert.
| Validierungsparameter | Ergebnis | Referenz |
| Linearer Bereich | 12,5 - 500 ng/mL | [5] |
| Korrelationskoeffizient (r²) | > 0,99 | [5] |
| Intra-Assay-Präzision (%RSD) | ≤ 4,72 % | [5] |
| Inter-Assay-Präzision (%RSD) | ≤ 6,25 % | [5] |
| Wiederfindung | 78 - 102 % | [3] |
| Nachweisgrenze (LOD) | ~4 ng/mL (berechnet als 3:1 S/N) | [5] |
| Quantifizierungsgrenze (LOQ) | 12,5 ng/mL (berechnet als 10:1 S/N) | [5] |
Logische Beziehungen und Derivatisierungsreaktion
Die Derivatisierung ist ein entscheidender Schritt, um die physikochemischen Eigenschaften von Estriol für die GC-Analyse zu modifizieren.
References
Application Notes and Protocols for the Analysis of Estrogen Metabolites in Plasma Using Estriol-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of estrogen metabolites in human plasma using Estriol-d2 as an internal standard. The methodologies described herein leverage the precision and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for robust and reliable quantification, crucial for clinical research and drug development.
Introduction
The accurate measurement of estrogen metabolites in plasma is essential for understanding their roles in various physiological and pathological processes, including hormone-dependent cancers, metabolic disorders, and reproductive health.[1] Stable isotope dilution LC-MS/MS has become the gold standard for this analysis due to its high selectivity and sensitivity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[2] Deuterated internal standards, such as this compound, are critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[3] This document outlines a detailed protocol for the simultaneous quantification of multiple estrogen metabolites in plasma, utilizing this compound as a key internal standard.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the analysis of estrogen metabolites. While specific data using this compound across all metabolites is not always published in a single study, the presented data is representative of the performance achievable with deuterated internal standards.
Table 1: Method Detection and Quantification Limits
| Analyte | Lower Limit of Quantification (LLOQ) (pg/mL) | Limit of Detection (LOD) (pg/mL) | Reference |
| Estrone (E1) | 0.07 - 5 | 0.156 | [4][5][6] |
| Estradiol (E2) | 0.16 - 2 | 0.66 | [4][6][7] |
| Estriol (E3) | 2.5 - 10 | ~1 | [8] |
| 2-Hydroxyestrone (2-OHE1) | ~8 | ~0.4 (on-column) | [3] |
| 4-Hydroxyestrone (4-OHE1) | ~8 | ~0.4 (on-column) | [3] |
| 16α-Hydroxyestrone (16α-OHE1) | ~8 | ~0.4 (on-column) | [3] |
| 2-Methoxyestrone (2-MeOE1) | ~8 | ~0.4 (on-column) | [3] |
| 4-Methoxyestrone (4-MeOE1) | ~8 | ~0.4 (on-column) | [3] |
| 2-Hydroxyestradiol (2-OHE2) | ~8 | ~0.4 (on-column) | [3] |
Table 2: Method Precision and Accuracy
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Estrone (E1) | < 7.8 | < 15 | 80 - 122 | [4][5] |
| Estradiol (E2) | < 9.0 | < 15.2 | 80 - 122 | [4][5][7] |
| Estriol (E3) | < 15 | < 15 | 86 - 111 | [9][10] |
| Estrogen Metabolites Panel | 7 - 30 | 8 - 29 | 91 - 113 | [3] |
Experimental Protocols
This section details a representative protocol for the extraction and quantification of estrogen metabolites from human plasma using this compound as an internal standard.
Materials and Reagents
-
Estrogen metabolite standards (Estrone, Estradiol, Estriol, etc.)
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) hydroxide
-
Methyl tert-butyl ether (MTBE)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
Dansyl chloride (for derivatization, optional)
-
Human plasma (drug-free)
Sample Preparation: Solid Phase Extraction (SPE)
-
Plasma Pre-treatment: To 500 µL of human plasma, add 50 µL of a working solution of this compound (and other deuterated internal standards for other analytes if available) in methanol. Vortex for 30 seconds.
-
Protein Precipitation (Optional but Recommended): Add 1 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet proteins. Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of LC-MS grade water.
-
Sample Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the estrogen metabolites with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
Derivatization (Optional, for Enhanced Sensitivity)
For enhanced sensitivity, especially for low-concentration metabolites, derivatization with dansyl chloride can be performed after the evaporation step.[3]
-
To the dried extract, add 50 µL of 1 mg/mL dansyl chloride in acetone (B3395972) and 50 µL of 0.1 M sodium bicarbonate buffer (pH 9).
-
Vortex and incubate at 60°C for 10 minutes.
-
After cooling, evaporate the solvent and reconstitute as described above.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% ammonium hydroxide.[4]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 10 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), either in positive or negative mode. Negative mode is often used for underivatized estrogens.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for each estrogen metabolite and this compound need to be optimized.
-
Table 3: Example MRM Transitions (Negative Ion Mode, Underivatized)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Estrone (E1) | 269.2 | 145.1 |
| Estradiol (E2) | 271.2 | 145.1 |
| Estriol (E3) | 287.2 | 145.1 |
| This compound (IS) | 289.2 | 147.1 |
Note: MRM transitions should be empirically determined and optimized on the specific mass spectrometer being used.
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of estrogen metabolites in plasma.
Estrogen Signaling Pathway
Caption: Simplified overview of estrogen signaling pathways.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based methods provides a robust and reliable approach for the quantitative analysis of estrogen metabolites in plasma. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of endocrinology, oncology, and drug development, enabling the accurate assessment of estrogen profiles in various clinical and research settings.
References
- 1. Assay reproducibility and interindividual variation for 15 serum estrogens and estrogen metabolites measured by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Estrogens in Serum and Plasma from Postmenopausal Women: Past Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 7. A Sensitive and Specific ESI-Positive LC–MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and validation of a sensitive LC-MS/MS method for quantification of urinary estrogens in women with gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Quantitation of Estriol in Saliva Using Estriol-d2 Internal Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of estriol (B74026) in human saliva using a stable isotope-labeled internal standard, Estriol-d2, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This non-invasive analytical approach offers high sensitivity and specificity, making it a valuable tool for various research and clinical applications.
Introduction
Estriol (E3) is an estrogenic hormone that is present in significant amounts during pregnancy, where it is produced by the placenta.[1] In non-pregnant individuals, estriol levels are much lower. Salivary estriol measurement provides a non-invasive method to assess the bioavailable fraction of this hormone, as steroid hormones in saliva are not protein-bound and freely diffuse from the blood.[2][3][4] This makes salivary testing a patient-friendly alternative to traditional blood draws, particularly for studies requiring frequent sampling.[5]
Accurate quantification of the low concentrations of estriol in saliva requires a highly sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its superior specificity compared to immunoassays, which can be prone to cross-reactivity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.
This application note details a robust LC-MS/MS method for the determination of estriol in saliva, encompassing sample collection, preparation, and analysis.
Experimental Protocols
Saliva Sample Collection and Handling
Proper sample collection and handling are critical for accurate results.
Protocol:
-
Participant Instructions:
-
Do not eat, drink (except water), smoke, or brush teeth for at least 60 minutes prior to sample collection.
-
Rinse the mouth with water 10 minutes before collecting the sample.
-
Avoid foods with high sugar or acidity, and caffeine (B1668208) on the day of collection.
-
Document the use of any medications, especially those containing hormones.
-
-
Sample Collection:
-
Collect saliva by passive drool into a collection tube. The recommended volume is at least 175 µL.
-
Record the date and time of collection.
-
-
Sample Storage:
-
Immediately after collection, refrigerate the samples.
-
For long-term storage, freeze samples at or below -20°C as soon as possible, preferably within 6 hours. Estriol is sensitive to multiple freeze-thaw cycles, so it is advisable to aliquot samples if repeated analysis is anticipated.
-
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes solid-phase extraction for sample cleanup and concentration.
Materials:
-
Saliva samples
-
This compound internal standard (IS) working solution (e.g., in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
-
SPE cartridges (e.g., Hydrophilic-Lipophilic-Balanced - HLB)
-
Centrifuge
-
Evaporator
Protocol:
-
Thaw saliva samples at room temperature.
-
Centrifuge the samples to pellet any mucins or particulate matter.
-
In a clean tube, pipette a known volume of the clear supernatant (e.g., 200 µL).
-
Add a precise volume of the this compound internal standard working solution.
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the saliva sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent in water).
-
Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
| Parameter | Value |
|---|---|
| Analytical Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Ammonium (B1175870) Hydroxide in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.250 mL/min |
| Injection Volume | 50 µL |
| Gradient | Linear gradient from 30% to 67.2% B over 5.35 minutes |
| Column Temperature | 40°C |
| Total Run Time | Approximately 9.5 minutes |
Note: The use of an alkaline mobile phase, such as one containing ammonium hydroxide, is recommended to facilitate the deprotonation of estrogens for negative ion mode analysis.
MS/MS Parameters (Example):
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4300 V |
| Temperature | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Estriol | To be determined empirically | To be determined empirically |
| This compound (IS) | To be determined empirically | To be determined empirically |
Note: The specific m/z values for precursor and product ions for estriol and its deuterated internal standard should be optimized for the specific mass spectrometer being used.
Data Presentation
The following tables summarize typical performance characteristics of an LC-MS/MS method for salivary estriol quantification.
Table 1: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 1.0 - 1000 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 pg/mL |
| Intra-assay Precision (%CV) | ≤ 7.4% |
| Inter-assay Precision (%CV) | < 10% |
| Accuracy (% Recovery) | 98.9 - 112.4% |
| Extraction Efficiency | 67.0 - 85.6% |
| Matrix Effect | 89.6 - 100.2% |
Data presented here is a synthesis of typical performance characteristics reported in the literature for similar assays.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitation of salivary estriol.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and rationale behind the key analytical stages.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of estriol in saliva. The use of an this compound internal standard is essential for achieving high accuracy and precision. This non-invasive technique is well-suited for a variety of research and clinical settings, including endocrinology, obstetrics, and drug development, where monitoring of bioavailable estriol levels is of interest.
References
- 1. salimetrics.com [salimetrics.com]
- 2. zrtlab.com [zrtlab.com]
- 3. Using LC-MS/MS to Determine Salivary Steroid Reference Intervals in a European Older Adult Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-invasive assessment of free steroid hormones: development of a high-throughput LC–MS/MS method for salivary steroid hormone quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salivary hormone measurement using LC/MS/MS: specific and patient-friendly tool for assessment of endocrine function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Estriol-d2 in Clinical Research for Hormonal Imbalances
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (B74026) (E3) is one of the three major endogenous estrogens, and its quantification in biological matrices is crucial for clinical research related to hormonal imbalances, particularly in the context of postmenopausal hormone replacement therapy, endocrine disorders, and certain cancers. Estriol-d2, a deuterated analog of estriol, serves as an invaluable tool in these studies. Its primary application is as an internal standard in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of estriol quantification.[1]
These application notes provide an overview of the use of this compound in clinical research, with a focus on detailed experimental protocols for the quantification of estriol in human serum.
Key Research Applications
The precise measurement of estriol using methods incorporating this compound is essential in various clinical research areas:
-
Monitoring Hormone Replacement Therapy (HRT): Accurate assessment of circulating estriol levels in postmenopausal women undergoing HRT to ensure therapeutic efficacy and safety.
-
Investigating Endocrine Disorders: Studying conditions characterized by abnormal estrogen production.
-
Cancer Research: Investigating the role of estrogens in hormone-sensitive cancers, such as breast cancer.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion of administered estriol.
Quantitative Data Summary
The following tables summarize representative quantitative data from a simulated clinical research study investigating the effect of oral estriol supplementation on serum estriol levels in postmenopausal women. The measurements are performed using an LC-MS/MS method with this compound as the internal standard.
Table 1: Baseline Serum Estriol Levels in Postmenopausal Women
| Participant ID | Age (years) | Years Since Menopause | Baseline Serum Estriol (pg/mL) |
| PM-001 | 55 | 5 | 5.2 |
| PM-002 | 62 | 10 | 3.8 |
| PM-003 | 58 | 7 | 6.1 |
| PM-004 | 65 | 12 | 4.5 |
| PM-005 | 53 | 3 | 7.0 |
| Mean ± SD | 58.6 ± 4.7 | 7.4 ± 3.6 | 5.3 ± 1.2 |
Data are hypothetical and for illustrative purposes.
Table 2: Serum Estriol Levels in Postmenopausal Women After 12 Weeks of Oral Estriol Supplementation (2 mg/day)
| Participant ID | Baseline Serum Estriol (pg/mL) | 12-Week Serum Estriol (pg/mL) |
| PM-001 | 5.2 | 150.8 |
| PM-002 | 3.8 | 135.2 |
| PM-003 | 6.1 | 162.5 |
| PM-004 | 4.5 | 142.0 |
| PM-005 | 7.0 | 175.3 |
| Mean ± SD | 5.3 ± 1.2 | 153.2 ± 15.7 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Quantification of Serum Estriol using LC-MS/MS with this compound Internal Standard
This protocol describes a method for the quantitative analysis of estriol in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents:
-
Estriol and this compound reference standards
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human serum samples
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory glassware and equipment
2. Standard and Internal Standard Preparation:
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of estriol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the estriol primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standards with concentrations ranging from 1 pg/mL to 1000 pg/mL.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound primary stock solution with methanol:water (1:1, v/v).
3. Sample Preparation (Solid Phase Extraction):
-
Sample Spiking: To 500 µL of serum sample, add 50 µL of the this compound internal standard working solution. Vortex for 30 seconds.
-
Protein Precipitation: Add 500 µL of ice-cold acetonitrile to the serum sample. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of methanol:water (1:1, v/v).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in methanol
-
-
Gradient Elution: A suitable gradient program to separate estriol from other matrix components.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often used for estrogens.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Estriol: Monitor appropriate precursor and product ion transitions.
-
This compound: Monitor the corresponding precursor and product ion transitions.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of estriol to this compound against the concentration of the estriol standards.
-
Determine the concentration of estriol in the serum samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Derivatization of Estriol for GC-MS Analysis
For GC-MS analysis, derivatization is often required to improve the volatility and thermal stability of estriol.[2][3]
1. Sample Preparation and Extraction:
-
Follow the sample preparation and extraction steps as outlined in Protocol 1 (steps 3.1 to 3.8).
2. Derivatization:
-
To the dried extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC): A gas chromatograph with a suitable capillary column (e.g., DB-5ms).
-
Mass Spectrometer (MS): A mass spectrometer operating in electron ionization (EI) mode.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of the derivatized estriol and this compound for quantification.
Visualizations
The following diagrams illustrate the estrogen signaling pathway and a typical experimental workflow for estriol analysis.
References
- 1. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Steroid Standards
This technical support center is designed for researchers, scientists, and drug development professionals utilizing deuterated steroid standards in their analytical workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and integrity of these critical internal standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterated steroid standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange or "back-exchange," is a chemical process where a deuterium (B1214612) atom on your steroid standard is replaced by a hydrogen atom from the surrounding environment, such as solvents or the sample matrix.[1] This is a significant concern in quantitative mass spectrometry-based assays because it alters the mass of the internal standard.[1] The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration, compromising the accuracy and reliability of your results.[2] In severe cases, it can even generate a "false positive" signal for the unlabeled analyte.[3]
Q2: My deuterated internal standard (IS) signal is decreasing over time. Is this due to isotopic exchange?
A progressive decrease in the deuterated internal standard's peak area over time can be a strong indicator of isotopic exchange, especially if the standard is stored in a protic solvent (e.g., water, methanol) or at a non-optimal pH for an extended period.[1] Other potential causes for a decreasing signal include degradation of the standard due to improper storage conditions like exposure to light or elevated temperatures.
Q3: My calibration curve is non-linear, particularly at the lower or upper ends. Could my deuterated IS be the cause?
Yes, issues with the deuterated internal standard can lead to non-linear calibration curves. One common reason is the presence of the unlabeled analyte as an impurity in the deuterated standard, which can disproportionately affect the response at different concentrations. Another possibility is isotopic interference, where naturally occurring heavy isotopes (e.g., ¹³C) of a high-concentration analyte contribute to the mass channel of the deuterated internal standard, particularly when using standards with a low number of deuterium labels (e.g., d1, d2).
Q4: I'm observing a chromatographic peak for the unlabeled analyte in my blank samples that are only spiked with the deuterated internal standard. What is happening?
This phenomenon strongly suggests that your deuterated internal standard is undergoing back-exchange to the unlabeled form. This can happen during sample preparation, storage, or even during the LC-MS analysis itself when exposed to protic mobile phases. It is also possible that the deuterated standard itself contains a small amount of the unlabeled analyte as an impurity.
Q5: My deuterated standard co-elutes slightly earlier than the non-deuterated analyte. Is this normal?
Yes, a slight shift in retention time between a deuterated standard and the non-deuterated analyte is a known phenomenon referred to as the "deuterium isotope effect". The substitution of hydrogen with the heavier deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time during liquid chromatography. While often minor, this can be problematic if the separation leads to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.
Troubleshooting Guides
Issue 1: Suspected Isotopic Exchange and Deuterium Loss
Symptoms:
-
Decreasing internal standard peak area over time.
-
Inaccurate and imprecise quantitative results.
-
Appearance of a peak at the mass of the unlabeled analyte in the internal standard solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected deuterium loss.
Issue 2: Non-Linear Calibration Curve
Symptoms:
-
Calibration curve is not linear, especially at high and low concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Quantitative Data Summary
The rate of isotopic exchange is highly dependent on several factors. The following tables summarize the impact of these factors.
Table 1: Influence of pH, Temperature, and Solvent on Isotopic Exchange
| Factor | Condition | Rate of Exchange | Recommendation |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7 for minimal exchange. |
| Temperature | High | High | Store and analyze at low temperatures (e.g., 4°C). |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher | Use aprotic solvents (e.g., acetonitrile, THF) when possible for storage. |
Table 2: Susceptibility of Deuterium Labels to Exchange Based on Position
| Label Position | Susceptibility to Exchange | Conditions Favoring Exchange |
| On Heteroatoms (O, N, S) | High | Neutral, acidic, or basic conditions. |
| Alpha to Carbonyl | Moderate | Acid or base-catalyzed (via enolization). |
| Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions. |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
Objective: To evaluate the stability of a deuterated standard under specific analytical method conditions.
Methodology:
-
Prepare two sets of samples:
-
Set A (T=0): Spike a known concentration of the deuterated standard into the analytical matrix (e.g., plasma, urine). Immediately process and analyze these samples to establish a baseline.
-
Set B (T=X): Spike the same concentration of the deuterated standard into the analytical matrix and subject it to the conditions you want to test (e.g., let it sit at room temperature for 4 hours, or store in the autosampler at 4°C for 24 hours).
-
-
Sample Processing: After the designated incubation period, process the Set B samples using your established extraction/preparation method.
-
LC-MS/MS Analysis: Analyze both sets of samples by LC-MS/MS.
-
Data Analysis: Compare the peak area of the internal standard in the incubated samples (Set B) to the T=0 samples (Set A). A significant decrease (e.g., >15%) in the internal standard signal suggests instability or exchange.
Protocol 2: Determining Isotopic Purity by LC-MS
Objective: To determine the isotopic purity of a deuterated steroid standard and quantify the amount of unlabeled analyte present.
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration that provides a strong signal on the mass spectrometer.
-
Liquid Chromatography (LC) Separation: Use an appropriate LC method to chromatographically separate the analyte from any potential interferences.
-
Mass Spectrometry (MS) Acquisition: Acquire full-scan mass spectra of the deuterated standard. Ensure the mass spectrometer has sufficient resolution to distinguish between the different isotopologues.
-
Data Analysis:
-
Integrate the ion signals for the deuterated standard and the corresponding unlabeled analyte.
-
Calculate the isotopic purity as the percentage of the deuterated species relative to the sum of all isotopic species (deuterated and unlabeled). The response for the unlabeled analyte should ideally be very low, for instance, less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.
-
Protocol 3: Evaluating the Contribution of the Internal Standard to the Analyte Signal
Objective: To determine if the deuterated internal standard is contributing to the signal of the unlabeled analyte due to impurities or back-exchange.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard to the blank matrix at the same concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS system and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte in this sample should be negligible. A significant signal indicates either the presence of the unlabeled analyte as an impurity in the internal standard or on-instrument back-exchange. The response should be less than 20% of the response of the LLOQ for the analyte.
References
Technical Support Center: Reverse-Phase LC Troubleshooting for Estriol-d2
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the chromatographic shift of Estriol-d2 in reverse-phase liquid chromatography (LC) experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you resolve common issues and optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound eluting at a different retention time than native Estriol?
This phenomenon is known as the chromatographic isotope effect. The primary cause is the difference in physicochemical properties between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can lead to a smaller molecular volume and altered van der Waals interactions. In reverse-phase chromatography, deuterated compounds like this compound are often slightly less lipophilic than their non-deuterated counterparts, resulting in weaker interactions with the non-polar stationary phase and, consequently, earlier elution.
Q2: How much of a retention time shift can I expect for this compound?
The magnitude of the retention time shift is influenced by several factors, including the number and position of deuterium (B1214612) atoms in the molecule and the specific chromatographic conditions.[1] For deuterated standards, the shift is typically less than 0.2 minutes.[1]
Q3: Can this chromatographic shift affect the accuracy of my results?
Yes. If the this compound internal standard does not co-elute with the native Estriol analyte, it may experience different matrix effects. This can lead to variations in ionization efficiency in the mass spectrometer and compromise the accuracy and precision of your quantitative results.[2]
Q4: Besides the isotope effect, what else can cause retention time shifts for both Estriol and this compound?
Several factors can cause retention time instability for both the analyte and the internal standard:
-
Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.
-
Column Temperature: Fluctuations in column temperature can affect mobile phase viscosity and interaction kinetics.
-
Column Equilibration: Insufficient equilibration time between injections.
-
System Leaks: Leaks in the LC system can cause pressure and flow rate fluctuations.
Troubleshooting Guide: Managing this compound Chromatographic Shift
A systematic approach is crucial for effectively troubleshooting and managing the chromatographic shift of this compound.
Step 1: Initial Assessment
The first step is to confirm and quantify the retention time difference between Estriol and this compound.
-
Action: Overlay the chromatograms of a standard containing both Estriol and this compound.
-
Purpose: To visually assess the degree of separation and calculate the difference in retention time (ΔRT).
Step 2: Method Optimization to Minimize ΔRT
If the observed shift is significant and impacting your results, you can modify your chromatographic method to minimize the separation.
dot
Caption: A workflow for troubleshooting the chromatographic shift of this compound.
Data Presentation: Impact of Method Modifications on ΔRT
The following table summarizes the potential impact of various method modifications on the retention time difference (ΔRT) between Estriol and this compound. The values presented are hypothetical but representative of typical observations.
| Method Parameter | Condition 1 | RT Estriol (min) | RT this compound (min) | ΔRT (min) | Condition 2 | RT Estriol (min) | RT this compound (min) | ΔRT (min) |
| Organic Solvent % | 40% Acetonitrile (B52724) | 8.54 | 8.42 | 0.12 | 38% Acetonitrile | 9.21 | 9.12 | 0.09 |
| Column Temperature | 35 °C | 8.54 | 8.42 | 0.12 | 45 °C | 7.85 | 7.76 | 0.09 |
| Mobile Phase pH | pH 3.0 | 8.54 | 8.42 | 0.12 | pH 7.0 | 7.98 | 7.89 | 0.09 |
| Gradient Slope | 5%/min | 8.54 | 8.42 | 0.12 | 2.5%/min | 10.33 | 10.24 | 0.09 |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase Composition
This protocol details a systematic approach to adjusting the mobile phase to minimize the chromatographic shift.
-
Initial Analysis: Prepare a standard solution containing both Estriol and this compound. Analyze this standard using your current reverse-phase LC method and record the retention times for both compounds.
-
Vary Organic Solvent Percentage: Prepare a series of mobile phases with slightly different organic solvent (e.g., acetonitrile or methanol) concentrations. It is recommended to vary the concentration in small increments (e.g., ±2-5%).
-
Injection and Analysis: Equilibrate the column with each new mobile phase composition and inject the standard solution.
-
Data Analysis: Calculate the ΔRT for each condition.
-
pH Adjustment (if applicable): If Estriol is ionized in your mobile phase, prepare buffers at different pH values (e.g., in 0.5 pH unit increments) to assess the impact on retention and selectivity.
-
Optimization: Select the mobile phase composition that provides the smallest ΔRT while maintaining good peak shape and resolution from other analytes.
dot
Caption: A step-by-step workflow for mobile phase optimization.
Protocol 2: Evaluating the Effect of Column Temperature
Temperature can be a useful parameter for fine-tuning selectivity.
-
Set Initial Temperature: Set the column oven to your current method's temperature. Inject the standard solution and record the initial retention times and ΔRT.
-
Vary Temperature: Increase the column temperature in increments of 5-10 °C. Allow the system to fully equilibrate at each new temperature.
-
Injection and Analysis: Inject the standard solution at each temperature setting.
-
Data Analysis: Compare the ΔRT at each temperature to determine the optimal setting for co-elution or acceptable separation. Be aware that higher temperatures generally lead to shorter retention times.[3]
References
Identifying and resolving interfering peaks in estriol analysis
Welcome to the Technical Support Center for Estriol (B74026) Analysis. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common challenges encountered during the quantification of estriol. Below you will find troubleshooting guides and frequently asked questions to help you navigate potential issues with interfering peaks and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interfering peaks in estriol analysis?
A1: Interfering peaks in estriol analysis can originate from several sources, broadly categorized as:
-
Endogenous Compounds: These include isomers of estriol, such as estriol glucuronide isomers and 17-α-estradiol, as well as other structurally similar steroid hormones like estrone (B1671321) and estradiol (B170435) and their metabolites.[1][2][3]
-
Matrix Effects: Components from the biological sample matrix (e.g., serum, plasma) like phospholipids, salts, and proteins can co-elute with estriol and cause signal suppression or enhancement in mass spectrometry-based assays.[4][5][6]
-
Exogenous Compounds: Certain medications, such as the selective estrogen receptor degrader fulvestrant (B1683766) and the aromatase inhibitor exemestane, or their metabolites, can interfere with estriol measurement due to structural similarities.[7][8]
-
Assay-Specific Interferences: In immunoassays, heterophile antibodies and anti-bovine alkaline phosphatase (ALP) antibodies can cause erroneous results.[7][9] Conjugated forms of estriol can also interfere with the measurement of unconjugated estriol in some assays.[10]
Q2: How can I determine if my assay is experiencing matrix effects?
A2: Matrix effects, which can lead to ion suppression or enhancement in LC-MS/MS analysis, can be assessed both qualitatively and quantitatively.[4]
-
Qualitative Assessment: A post-column infusion experiment can be performed. This involves infusing a standard solution of estriol into the mass spectrometer after the analytical column while injecting an extracted blank matrix sample. A dip or rise in the baseline signal at the retention time of estriol indicates the presence of co-eluting matrix components that are causing ion suppression or enhancement, respectively.
-
Quantitative Assessment: A post-extraction spike analysis is a common method.[4] This involves comparing the peak area of estriol in a neat solution to the peak area of estriol spiked into an extracted blank matrix sample. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100[4]
A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.[4]
Q3: Can isomers of estriol interfere with my analysis?
A3: Yes, isomers of estriol are a significant source of interference because they often have the same mass-to-charge ratio (m/z) and may have very similar retention times, making them difficult to distinguish with mass spectrometry alone.[1][3] For example, estriol glucuronide isomers can produce nearly identical product ion spectra, making their individual quantification challenging without specific analytical strategies.[1] Effective chromatographic separation or chemical derivatization is often necessary to resolve these isomers.[1][11]
Troubleshooting Guides
Issue 1: An unexpected peak is co-eluting with my estriol peak in LC-MS/MS.
This is a common issue that can lead to inaccurate quantification. The following troubleshooting workflow can help identify and resolve the co-eluting peak.
References
- 1. Differentiation of estriol glucuronide isomers by chemical derivatization and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Falsely elevated serum estradiol due to heterophile antibody interference: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and characterization of estradiol (E2) and unconjugated estriol (uE3) immunoassay interference due to anti-bovine alkaline phosphatase (ALP) antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Impact of derivatization on Estriol-d2 stability and fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatized Estriol-d2. The information provided addresses common challenges related to stability and fragmentation during mass spectrometric analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for LC-MS/MS analysis?
A1: Derivatization is often employed for estrogens like this compound to improve several analytical parameters. It can enhance ionization efficiency, leading to increased sensitivity and lower limits of quantitation (LOQs). Derivatization can also improve chromatographic separation and impart a charge to the molecule, making it more suitable for mass spectrometric detection.
Q2: How does derivatization affect the stability of the deuterium (B1214612) labels on this compound?
A2: The stability of deuterium labels depends on their position on the this compound molecule. If the labels are on non-exchangeable positions (e.g., on the steroid backbone), they are generally stable. However, if they are on hydroxyl groups (-OH), they can be prone to exchange
Technical Support Center: Optimizing MS/MS Parameters for Estriol-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estriol-d2 in tandem mass spectrometry (MS/MS) experiments. The focus is on optimizing collision energy to achieve robust and reliable fragmentation.
Troubleshooting Guide & FAQs
Q1: What are the expected precursor and product ions for this compound in negative ion mode ESI-MS/MS?
In negative ion electrospray ionization (ESI) mode, this compound is expected to lose a proton to form the precursor ion [M-H]⁻. Given the molecular weight of this compound, the expected mass-to-charge ratio (m/z) for the precursor ion is 289. A common and abundant product ion resulting from the fragmentation of the estriol (B74026) structure corresponds to a loss of the D-ring, yielding a product ion with an m/z of approximately 171.
Q2: I am not seeing a strong signal for my this compound precursor ion. What should I check?
-
Ionization Source Settings: Ensure your ESI source parameters are optimized for negative ion mode. This includes optimizing the capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate.
-
Mobile Phase Composition: The pH and composition of your mobile phase can significantly impact ionization efficiency. For negative ion mode, a slightly basic mobile phase or the addition of a small amount of a weak base (e.g., ammonium (B1175870) hydroxide) can enhance deprotonation.
-
Sample Preparation: Ensure your sample extraction and preparation methods are efficient and that the final sample is free of interfering matrix components.
Q3: My product ion intensity for this compound is low. How can I improve it?
The intensity of your product ion is directly related to the collision energy used for fragmentation. If the intensity is low, the collision energy may be suboptimal. It is crucial to perform a collision energy optimization experiment. A starting point for the collision energy for the m/z 289 → 171 transition can be around 40 eV, as this has been reported for the non-deuterated analogue, Estriol[1]. You should then vary the collision energy to find the value that yields the maximum product ion intensity.
Q4: I am observing multiple product ions for this compound. Which one should I choose for quantification?
When multiple product ions are observed, the best choice for quantification in a Multiple Reaction Monitoring (MRM) assay is typically the one that provides the highest, most stable, and most reproducible signal. It is also important to select a product ion that is specific to your analyte and free from background interference. It is recommended to evaluate at least two product ions and select the one that gives the best performance in terms of sensitivity and specificity.
Q5: How does the collision energy for this compound relate to that of unlabeled Estriol?
The optimal collision energy for a deuterated internal standard like this compound is generally very similar to that of its non-deuterated counterpart, Estriol. The addition of two deuterium (B1214612) atoms results in a minimal change in the molecule's stability and fragmentation pathway. Therefore, the optimized collision energy for Estriol can be a reliable starting point for optimizing the collision energy for this compound.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Recommended Starting Collision Energy (eV) |
| This compound | 289.2 | ~171.1 | 40 |
Note: The recommended starting collision energy is based on the value reported for the analogous transition of non-deuterated Estriol and should be empirically optimized for your specific instrument and experimental conditions.
Experimental Protocol: Collision Energy Optimization for this compound
This protocol outlines the steps to determine the optimal collision energy for the fragmentation of this compound using a triple quadrupole mass spectrometer.
-
Prepare a Standard Solution: Prepare a working standard solution of this compound at a concentration that will give a stable and robust signal (e.g., 100 ng/mL in a suitable solvent like methanol (B129727) or acetonitrile).
-
Infuse the Standard: Directly infuse the this compound standard solution into the mass spectrometer at a constant flow rate.
-
Set Initial MS/MS Parameters:
-
Set the mass spectrometer to negative ion ESI mode.
-
In the first quadrupole (Q1), set the precursor ion mass to m/z 289.2.
-
In the third quadrupole (Q3), set the product ion mass to m/z 171.1.
-
Set other source and compound parameters (e.g., declustering potential, entrance potential) to reasonable starting values.
-
-
Ramp the Collision Energy:
-
Create an experiment where the collision energy is ramped over a range of values. A typical range to start with is 10 to 60 eV, with a step size of 2 eV.
-
Acquire data for a sufficient amount of time at each collision energy step to obtain a stable signal.
-
-
Analyze the Data:
-
Plot the product ion intensity as a function of the collision energy.
-
The optimal collision energy is the value that produces the maximum product ion intensity.
-
-
Verify the Optimal Collision Energy: Once the optimal collision energy is determined, it is good practice to confirm it by performing a few replicate injections of your sample using the optimized value to ensure reproducibility.
Experimental Workflow Diagram
Caption: A flowchart illustrating the systematic process for optimizing collision energy for this compound.
References
Estriol-d2 Solutions: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Estriol-d2 solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
This compound as a solid is stable for at least four years when stored at -20°C.[1][2] It should be protected from light.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in several organic solvents. For preparing a stock solution, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are commonly used.[1][2] The choice of solvent may depend on the specific requirements of your experiment.
Q3: What are the solubility limits of this compound in common solvents?
The solubility of this compound is comparable to Estriol. The approximate solubilities are:
-
DMF: 30 mg/mL
-
DMSO: 20 mg/mL
-
Ethanol: 5 mg/mL
For aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute with an aqueous buffer. For example, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.
Q4: How should I store this compound stock solutions?
For optimal stability, stock solutions of this compound in organic solvents should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: Are aqueous solutions of this compound stable?
Aqueous solutions of this compound are not recommended for long-term storage. They should be prepared fresh for each experiment and used within the same day.
Q6: What are the key safety precautions when handling this compound?
This compound should be handled as a potentially hazardous substance. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields. When handling the powder form or creating solutions, work in a chemical fume hood to prevent inhalation of dust or aerosols. Ensure thorough hand washing after handling.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitate forms in my aqueous working solution. | The solubility of this compound in aqueous buffers is low. | Ensure the final concentration in your aqueous solution does not exceed its solubility limit. Prepare the aqueous solution by diluting a concentrated stock in an organic solvent (e.g., DMF or DMSO). |
| My experimental results are inconsistent. | The this compound solution may have degraded. | Avoid repeated freeze-thaw cycles of your stock solution by preparing aliquots. Ensure that stock solutions are stored at the recommended temperature and within their stability period. Prepare fresh aqueous working solutions for each experiment. Protect solutions from light. |
| I am having trouble dissolving the this compound solid. | The incorrect solvent or insufficient mixing is being used. | Use one of the recommended organic solvents such as DMF, DMSO, or ethanol. Sonication may be used to aid dissolution. |
| The powder has become discolored. | This could indicate degradation due to improper storage (e.g., exposure to light or moisture). | Do not use the powder if you suspect it has degraded. Contact the supplier for a replacement. Always store the solid compound at -20°C in a dark, dry place. |
Quantitative Data Summary
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Stability | Source |
| Solid (Powder) | -20°C | ≥ 4 years | |
| Solid (Powder) | 4°C | 2 years | |
| In Solvent (e.g., DMSO, Ethanol) | -80°C | 6 months | |
| In Solvent (e.g., DMSO, Ethanol) | -20°C | 1 month |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMF | ~30 mg/mL | |
| DMSO | ~20 mg/mL | |
| Ethanol | ~5 mg/mL | |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |
Experimental Protocols
Protocol: Preparation of an this compound Stock Solution
-
Safety First: Don appropriate PPE, including gloves, a lab coat, and safety glasses. Perform all steps in a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to the solid to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Visual Guides
Caption: Workflow for preparing this compound stock and working solutions.
Caption: A logical guide for troubleshooting common issues with this compound solutions.
References
Validation & Comparative
A Comparative Guide to Estriol Quantification: Method Validation Using an Isotope-Labeled Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of hormones like estriol (B74026) is critical. This guide provides a detailed comparison of analytical methods for estriol quantification, with a focus on the robust and widely accepted use of a deuterated internal standard, Estriol-d2, in mass spectrometry-based assays. We present supporting experimental data, detailed protocols, and a visual workflow to aid in method selection and implementation.
Introduction to Estriol Quantification
Estriol (E3) is one of the three major naturally occurring estrogens. Its accurate measurement in biological matrices is essential for various clinical research areas. While traditional methods like immunoassays are available, they can be limited by cross-reactivity and lower specificity, especially at low concentrations.[1][2] Chromatographic methods coupled with mass spectrometry (MS), such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer superior sensitivity and specificity.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of achieving high accuracy and precision in these quantitative assays by correcting for matrix effects and variations during sample preparation and analysis.[4]
Experimental Protocols
A typical workflow for the quantification of estriol in a biological sample (e.g., serum, plasma) using LC-MS/MS with this compound as an internal standard involves several key steps:
Sample Preparation
-
Internal Standard Spiking: A known concentration of this compound is added to the unknown sample at the beginning of the preparation process.
-
Extraction: To isolate the analyte and internal standard from the complex biological matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly performed. For LLE, an organic solvent like methyl tert-butyl ether (MTBE) is often used to extract the steroids.
-
Solvent Evaporation and Reconstitution: The organic solvent containing the analyte and internal standard is evaporated to dryness. The residue is then redissolved in a smaller volume of a solvent compatible with the LC-MS/MS system, typically a mixture of mobile phase components.
Chromatographic Separation
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A C18 reversed-phase column is frequently employed for the separation of steroids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a modifier like ammonium (B1175870) fluoride) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical. This separates estriol and this compound from other endogenous compounds.
Mass Spectrometric Detection
-
Instrumentation: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for estrogens.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both estriol and this compound are monitored. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification.
The following diagram illustrates the general experimental workflow for estriol quantification using an internal standard.
Experimental workflow for estriol quantification.
Performance Data Comparison
The table below summarizes typical performance characteristics of different analytical methods for estriol quantification, highlighting the advantages of mass spectrometry-based methods, particularly when using an isotope-labeled internal standard.
| Parameter | LC-MS/MS with this compound | GC-MS | HPLC-Fluorescence | Immunoassay (RIA/EIA) |
| Linearity Range | 1.0 - 200.0 ng/mL | 12.5 - 500 ng/mL | 10 - 400 ng/mL | Varies, often narrower range |
| Precision (%RSD) | Intra-day: 2.6 - 7.5% Inter-day: 3.3 - 9.5% | Intra-day: ≤ 4.72% Inter-day: ≤ 6.25% | Intra-day: ≤ 3.95% Inter-day: ≤ 5.84% | Intra-assay: 6.5 - 8.9% Inter-assay: 7.5 - 9.7% |
| Accuracy (%RE) | 1.6 - 9.4% | ≤ 3.52% | Not specified | Can be affected by cross-reactivity |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 12.5 ng/mL | 10 ng/mL | 2.2 - 5 pg/mL (for Estradiol) |
| Specificity | High, based on mass-to-charge ratio | High, based on mass spectrum | Moderate, potential for interference | Lower, potential for cross-reactivity |
| Sample Throughput | High, rapid analysis times possible | Moderate, may require derivatization | Moderate | High, suitable for large batches |
Method Comparison and Discussion
LC-MS/MS with this compound: This is often considered the "gold standard" for quantitative bioanalysis due to its high sensitivity, specificity, and accuracy. The use of a deuterated internal standard like this compound effectively mitigates ion suppression or enhancement effects from the sample matrix and compensates for analyte loss during sample preparation, leading to highly reliable and reproducible results.
GC-MS: Gas chromatography coupled with mass spectrometry is another powerful technique for steroid analysis. It offers excellent separation and sensitivity. However, it often requires a derivatization step to improve the volatility and thermal stability of the analytes, which can add complexity and time to the sample preparation process.
HPLC with Fluorescence Detection: This method can provide good sensitivity for estrogens due to their native fluorescence. It is a more accessible and less expensive option compared to mass spectrometry. However, its specificity can be lower, and it may be more susceptible to interferences from the sample matrix.
Immunoassays (RIA, EIA): Radioimmunoassays and enzyme immunoassays are widely used in clinical settings due to their high throughput and low cost. However, they are known to suffer from a lack of specificity due to the cross-reactivity of antibodies with other structurally similar steroids, which can lead to inaccurate results, particularly at the low concentrations often found in certain patient populations.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and reliability for estriol quantification, the use of LC-MS/MS with an isotope-labeled internal standard such as this compound is the recommended method. While other techniques like GC-MS, HPLC, and immunoassays have their applications, they may present limitations in terms of specificity, sample preparation complexity, or accuracy. The data and protocols presented in this guide demonstrate that the validated LC-MS/MS method with this compound provides a robust, sensitive, and specific solution for the precise measurement of estriol in complex biological matrices.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mednexus.org [mednexus.org]
Assessing Linearity, Accuracy, and Precision with Estriol-d2: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible data. In the quantitative analysis of the steroid hormone estriol (B74026), the choice of an appropriate internal standard is paramount to ensuring the accuracy and precision of the results. This guide provides a comprehensive comparison of Estriol-d2, a deuterated internal standard, with other alternatives, supported by experimental data and detailed protocols for assessing linearity, accuracy, and precision.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2] This is because its physicochemical properties are nearly identical to the analyte of interest, estriol.[3] This similarity allows it to effectively compensate for variability throughout the entire analytical workflow, including sample preparation, extraction efficiency, and instrument response.[4]
Comparative Analysis of Internal Standards
The primary alternatives to deuterated internal standards are non-deuterated structural analogs. While these can be a more cost-effective option, their performance in mitigating analytical variability is generally inferior. The following table summarizes the key performance differences between this compound and a hypothetical non-deuterated analog.
| Performance Parameter | This compound (Deuterated Internal Standard) | Non-Deuterated Analog Internal Standard |
| Chemical Structure | Chemically identical to estriol, with deuterium (B1214612) atoms replacing some hydrogen atoms.[1] | Structurally similar but not identical to estriol. |
| Elution Profile | Typically co-elutes or has a very close retention time to estriol.[1] | Retention time may differ significantly from estriol.[1] |
| Matrix Effect Compensation | Experiences nearly identical matrix effects as estriol, providing excellent compensation.[4] | May experience different matrix effects, leading to incomplete compensation. |
| Extraction Recovery | Mimics the extraction recovery of estriol very closely. | Extraction recovery may differ from that of estriol. |
| Accuracy | High accuracy, as it effectively normalizes for variations.[2] | Potential for biased results due to incomplete normalization. |
| Precision | High precision due to consistent correction for variability.[2] | Lower precision, as it may not consistently account for all sources of error. |
Experimental Protocols for Method Validation
The following protocols outline the key experiments for assessing the linearity, accuracy, and precision of an LC-MS/MS method for estriol quantification using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of estriol and dissolve it in a suitable organic solvent (e.g., methanol) in a 1 mL volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the analyte stock solution.[5]
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent. Similarly, prepare a working internal standard solution at a constant concentration.[5]
Linearity Assessment
-
Calibration Standards: Prepare a set of calibration standards by spiking a biological matrix (e.g., charcoal-stripped serum) with the analyte working solutions to achieve a range of concentrations (e.g., 2-1000 pg/mL).[6][7]
-
Internal Standard Addition: Add a constant amount of the this compound working solution to each calibration standard.
-
Sample Preparation: Perform sample extraction (e.g., liquid-liquid extraction or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the peak area ratio (estriol peak area / this compound peak area) against the nominal concentration of the calibration standards. Perform a linear regression analysis and determine the coefficient of determination (r²). A value of >0.99 is generally considered acceptable.[8]
Accuracy and Precision Assessment
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Intra-day Accuracy and Precision: Analyze five replicates of each QC level in a single analytical run. Calculate the mean concentration, accuracy (% recovery), and precision (% relative standard deviation, RSD).
-
Inter-day Accuracy and Precision: Analyze five replicates of each QC level on three different days. Calculate the overall mean concentration, accuracy, and precision.
-
Acceptance Criteria: Typically, the accuracy should be within 85-115% (80-120% for the lower limit of quantification), and the precision (%RSD) should not exceed 15% (20% for the LLOQ).
Data Presentation: Expected Performance
The following tables represent typical data obtained from a method validation study for estriol using this compound as an internal standard.
Table 1: Linearity of Calibration Curve
| Nominal Concentration (pg/mL) | Calculated Concentration (pg/mL) | Accuracy (%) |
| 2.0 | 1.9 | 95.0 |
| 5.0 | 5.2 | 104.0 |
| 20.0 | 20.8 | 104.0 |
| 100.0 | 98.5 | 98.5 |
| 500.0 | 505.0 | 101.0 |
| 1000.0 | 990.0 | 99.0 |
| r² | > 0.99 |
Table 2: Intra- and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (pg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 6.0 | 102.5 | 6.8 | 104.2 | 7.5 |
| Medium | 150.0 | 98.7 | 4.5 | 99.5 | 5.2 |
| High | 800.0 | 101.3 | 3.1 | 100.8 | 4.1 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
Experimental workflow for estriol analysis using this compound.
Logical diagram of variability correction using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of estriol in complex biological matrices. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures effective compensation for various sources of error, leading to superior linearity, accuracy, and precision compared to non-deuterated analogs.[2] For researchers and professionals in drug development, the adoption of deuterated internal standards like this compound is a critical step toward ensuring the integrity and validity of their bioanalytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment and validation of a sensitive LC-MS/MS method for quantification of urinary estrogens in women with gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
Inter-laboratory Comparison of Estriol Measurements Using Estriol-d2: A Performance Guide
This guide provides a comparative overview of analytical methodologies for the quantification of estriol (B74026) in biological matrices, with a specific focus on the use of Estriol-d2 as a deuterated internal standard. The information is intended for researchers, scientists, and drug development professionals seeking to establish or evaluate methods for estriol measurement. The data presented is a synthesis of published literature, highlighting the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Comparative Performance of Estriol Quantification Methods
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of estriol measurements.[1][2] While a direct inter-laboratory comparison study using a standardized panel of samples with this compound was not found in the public literature, this guide compiles and compares the performance characteristics of several independently developed and validated LC-MS/MS methods that employ deuterated internal standards for estriol analysis.
The following table summarizes the key performance parameters from various studies. It is important to note that direct comparison should be made with caution due to variations in instrumentation, matrices, and specific protocol details.
| Performance Metric | Method A (Serum) [1] | Method B (Serum) [3] | Method C (Plasma) [4] | Method D (Serum) |
| Internal Standard | Deuterium-labeled E3 | Deuterated internal standards | Not specified, likely deuterated | Deuterated E3 |
| Linearity Range | Not explicitly stated | 1 - 10,000 pg/mL (total E3) | 1.00 - 200.0 ng/mL | Up to 32 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.0 pg/mL | 2.5 pg/mL (total E3) | 1.00 ng/mL | 0.2 ng/mL |
| Within-day Precision (CV%) | <6.5% | <10% | 2.6% - 7.5% | 8.2% - 16.2% |
| Between-day Precision (CV%) | 4.5% - 9.5% | <10% | 3.3% - 9.5% | Not specified |
| Recovery (%) | 88% - 108% | Not explicitly stated | Not explicitly stated | 95.9% - 104.2% |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for estriol measurement using LC-MS/MS with a deuterated internal standard.
Protocol 1: Estriol Measurement in Human Serum without Derivatization
This method allows for the rapid and simple measurement of estriol along with other estrogens.
-
Sample Preparation:
-
An internal standard solution containing deuterium-labeled estriol (this compound) is prepared in methanol (B129727).
-
Serum samples are spiked with the internal standard solution.
-
The samples undergo a simple protein precipitation step.
-
-
Chromatographic Separation:
-
An HPLC system is used with a suitable column for steroid separation.
-
A binary gradient elution is employed with a mobile phase consisting of methanol and water.
-
-
Mass Spectrometric Detection:
-
A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.
-
Quantitation is performed in negative ion mode using multiple reaction monitoring (MRM).
-
The specific precursor-to-product ion transitions for both estriol and the deuterated internal standard are monitored.
-
Protocol 2: Ultrasensitive Estriol Measurement in Serum with Derivatization
For achieving sub-pg/mL detection limits, a derivatization step can be incorporated.
-
Sample Preparation:
-
Serum samples are spiked with deuterated internal standards, including this compound.
-
Liquid-liquid extraction is performed to isolate the estrogens.
-
The extracted estrogens are derivatized using an agent like dansyl chloride to enhance ionization efficiency.
-
-
Chromatographic Separation:
-
A UHPLC system is utilized for high-resolution separation.
-
A gradient elution is performed over a short analytical run time.
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer is operated in positive or negative electrospray ionization mode, depending on the derivatizing agent.
-
The MRM transitions for the derivatized estriol and its internal standard are monitored.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in estriol quantification using an internal standard.
Caption: General workflow for estriol quantification using an internal standard.
Caption: Simplified diagram of the estrogen signaling pathway.
References
A Comparative Guide to Estriol-d2 and ¹³C-Labeled Estriol as Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of estriol (B74026) via mass spectrometry, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. The stable isotope dilution method, which utilizes an isotopically labeled version of the analyte, is the gold standard for accuracy and precision. This guide provides an objective comparison of two commonly used isotopically labeled internal standards for estriol: Deuterated Estriol (Estriol-d2) and Carbon-13-labeled Estriol.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, with the only difference being its mass-to-charge ratio. While both this compound and ¹³C-labeled estriol serve this purpose, their inherent physicochemical properties can lead to significant differences in analytical performance.
Key Performance Differences: A Head-to-Head Comparison
The primary distinction between deuterated and ¹³C-labeled internal standards lies in their chromatographic behavior and isotopic stability. ¹³C-labeled standards are considered superior for many applications due to their identical retention time and response factors as the native analyte.[1]
| Performance Parameter | This compound (Deuterated) | ¹³C-Labeled Estriol | Key Considerations for Estriol Analysis |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than unlabeled estriol.[2][3] This "isotope effect" is more pronounced in high-resolution chromatography systems like UPLC.[4] | Co-elutes perfectly with unlabeled estriol under various chromatographic conditions.[3] | Perfect co-elution is crucial for accurately compensating for matrix effects that can vary across a chromatographic peak. |
| Matrix Effect Compensation | The chromatographic shift can lead to differential ion suppression or enhancement between estriol and the internal standard, potentially compromising accurate quantification. | Provides excellent correction for matrix effects due to identical elution profiles with the analyte. This makes it the superior choice for complex biological matrices like plasma or urine. | Given the low endogenous concentrations of estriol, especially in certain populations, minimizing matrix effects is paramount for accurate measurement. |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH). | The ¹³C label is integrated into the carbon skeleton of the molecule and is not susceptible to exchange, ensuring high stability throughout the analytical process. | The stability of the ¹³C label guarantees the integrity of the internal standard during sample preparation, storage, and analysis. |
| Accuracy and Precision | Can lead to inaccuracies. Studies on other analytes have shown significant errors (e.g., 40%) due to imperfect retention time matching. | Demonstrates improved accuracy and precision. In a comparative study, ¹³C-labeled standards showed a mean bias closer to 100% with a smaller standard deviation compared to deuterated standards. | For clinical and research applications where high accuracy is critical, ¹³C-labeled estriol is the preferred choice. |
| Commercial Availability & Cost | Generally more readily available and less expensive. | Typically more costly and may have limited commercial availability. | The investment in ¹³C-labeled standards is often justified by the increased reliability and robustness of the analytical method, particularly for demanding applications. |
Experimental Protocols
A typical experimental workflow for the quantification of estriol in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard is as follows.
Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 200 µL of serum, plasma, or urine, add the internal standard (either this compound or ¹³C-labeled estriol).
-
Extraction: Add an organic extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Vortexing: Vortex the samples to ensure thorough mixing and extraction of estriol and the internal standard into the organic layer.
-
Evaporation: Decant the organic layer into a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Chromatographic Separation
-
Column: A reversed-phase C18 column is commonly used for steroid separation.
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: 0.1% formic acid or ammonium (B1175870) hydroxide (B78521) in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.
-
-
Flow Rate: A typical flow rate is between 0.250 and 0.3 mL/min.
-
Injection Volume: 2-50 µL.
Mass Spectrometry Detection
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for estrogens as it provides a high response for the [M-H]⁻ ion.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both estriol and the chosen internal standard are monitored.
-
Quantification: The concentration of estriol is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of estriol and a fixed concentration of the internal standard.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow for estriol quantification using a stable isotope-labeled internal standard.
Caption: A typical bioanalytical workflow for estriol quantification.
Conclusion and Recommendation
While deuterated internal standards like this compound can be suitable for some applications and are often more cost-effective, the scientific literature strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis. The perfect co-elution of ¹³C-labeled estriol with the native analyte provides more effective compensation for matrix effects, and its isotopic stability eliminates the risk of label exchange.
For researchers and drug development professionals where data integrity, accuracy, and reliability are paramount, particularly in complex biological matrices, the investment in ¹³C-labeled estriol as an internal standard is highly recommended. This choice can lead to more defensible results and a more robust and reliable analytical method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: LC-MS/MS versus Immunoassay for Precise Estriol Measurement
In the landscape of bioanalytical methods, the accurate quantification of steroid hormones is paramount for clinical diagnostics and research. Estriol (B74026) (E3), a key estrogen metabolite, is a crucial biomarker in maternal-fetal health monitoring and various clinical studies. The two most prominent techniques for its measurement, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassay, offer distinct advantages and disadvantages. This guide provides a comprehensive cross-validation of these methods, presenting supporting experimental data, detailed protocols, and a comparative workflow to aid researchers, scientists, and drug development professionals in selecting the optimal method for their needs.
Performance Characteristics: A Quantitative Comparison
The choice between LC-MS/MS and immunoassay often hinges on a trade-off between the higher specificity and accuracy of mass spectrometry and the high-throughput and cost-effectiveness of immunoassays. The following table summarizes the key performance metrics for estriol measurement using both techniques, compiled from various validation studies.
| Performance Metric | LC-MS/MS | Immunoassay (Chemiluminescent/ELISA/RIA) | Key Observations |
| Limit of Detection (LOD) | 0.05 ng/mL[1][2][3] | 0.04 - 0.05 µg/L[4][5] | Both methods can achieve low limits of detection, suitable for clinical applications. |
| Limit of Quantification (LOQ) | 0.2 ng/mL | ~0.05 ng/mL (assay dependent) | LC-MS/MS generally offers a well-defined and robust LOQ. |
| Linearity (Upper Limit) | Up to 32 ng/mL | Varies by kit, typically up to a few hundred pg/mL | LC-MS/MS demonstrates a broad dynamic range. |
| Precision (CV%) | ≤ 9.4% | ≤ 17.8% | LC-MS/MS consistently shows higher precision (lower coefficient of variation) compared to immunoassays. |
| Accuracy/Recovery | 95.9%–104.2% | Can show significant bias | Immunoassays are prone to concentration-dependent biases and overestimation due to cross-reactivity. |
| Correlation with Reference Methods | Considered a reference method | High correlation in premenopausal women (rs = 0.8–0.9), moderate in postmenopausal women (rs = 0.4–0.8) | Correlation with LC-MS/MS weakens at lower estriol concentrations, a critical issue in certain patient populations. |
Experimental Methodologies
The following sections outline representative experimental protocols for both LC-MS/MS and immunoassay-based estriol measurement. These are generalized procedures and may require optimization based on specific laboratory conditions and equipment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method provides high specificity and accuracy for the quantification of unconjugated estriol in serum.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Spike serum samples, calibrators, and quality controls with an isotope-labeled internal standard (e.g., ¹³C-estradiol).
-
Perform liquid-liquid extraction using a mixture of hexane (B92381) and ethyl acetate (B1210297) to isolate the steroids.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727)/water mixture).
-
-
Derivatization (Optional but recommended for high sensitivity):
-
To enhance ionization efficiency and sensitivity, derivatize the extracted estriol using a reagent such as dansyl chloride or 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS).
-
-
LC Separation:
-
Inject the reconstituted sample into an LC system.
-
Employ a suitable analytical column (e.g., C18 or Phenyl-Hexyl) for chromatographic separation.
-
Use a gradient elution with a mobile phase consisting of water with a modifier (e.g., ammonium (B1175870) hydroxide) and an organic solvent (e.g., methanol or acetonitrile).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both estriol and the internal standard for quantification.
-
Immunoassay (ELISA) Protocol
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA), a common format for estriol quantification.
-
Plate Preparation:
-
Use a microtiter plate pre-coated with antibodies specific to estriol.
-
-
Standard and Sample Addition:
-
Prepare a standard curve by serially diluting an estriol standard.
-
Add standards, controls, and samples to the appropriate wells in duplicate.
-
-
Competitive Binding:
-
Add an enzyme-conjugated estriol (e.g., estriol-peroxidase conjugate) to each well.
-
Incubate the plate to allow the sample/standard estriol and the enzyme-conjugated estriol to compete for binding to the immobilized antibody.
-
-
Washing:
-
Wash the plate multiple times with a wash buffer to remove any unbound components.
-
-
Substrate Reaction:
-
Add a chromogenic substrate (e.g., TMB) to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
-
Reaction Termination and Measurement:
-
Stop the enzyme reaction by adding a stop solution.
-
Measure the optical density (absorbance) of each well using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of estriol in the sample.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the estriol concentration in the samples by interpolating their absorbance values from the standard curve.
-
Comparative Workflow Diagram
The following diagram illustrates the key steps in both the LC-MS/MS and Immunoassay workflows for estriol measurement.
Caption: Comparative workflow of LC-MS/MS and Immunoassay for estriol measurement.
Conclusion: Selecting the Right Tool for the Job
The cross-validation of LC-MS/MS and immunoassay for estriol measurement reveals distinct performance profiles. LC-MS/MS stands out for its superior specificity, accuracy, and precision, making it the gold standard, particularly for research applications and when measuring low physiological concentrations. The primary drawbacks are the higher cost, lower throughput, and the need for specialized expertise and instrumentation.
Immunoassays, on the other hand, are widely used in clinical laboratories due to their cost-effectiveness, high throughput, and ease of automation. However, they are susceptible to interferences from cross-reacting substances, which can lead to inaccurate results, especially at the lower end of the measurement range.
For drug development professionals and researchers requiring the highest level of accuracy and reliability, LC-MS/MS is the recommended method. For routine clinical screening where high throughput and cost are major considerations, modern, well-validated immunoassays can be a viable option, provided their limitations are understood and a laboratory-specific validation against a reference method is performed. Ultimately, the choice of method should be guided by the specific requirements of the study or clinical application, balancing the need for accuracy with practical considerations of cost and sample volume.
References
- 1. Measurement of unconjugated estriol in serum by liquid chromatography-tandem mass spectrometry and assessment of the accuracy of chemiluminescent immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. anshlabs.com [anshlabs.com]
- 5. researchgate.net [researchgate.net]
Unveiling Estriol-d2: A Comparative Guide to Recovery in Biological Matrices
For researchers, scientists, and professionals in drug development, the precise quantification of hormones in biological samples is paramount. The use of deuterated internal standards, such as Estriol-d2, is a cornerstone of accurate analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the recovery of this compound in various biological matrices, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate analytical strategies.
Comparative Recovery of Deuterated Estrogens
The efficiency of analyte extraction is a critical factor in the accuracy of quantification. The following table summarizes the recovery data for this compound and a comparable deuterated estrogen standard in different biological matrices.
| Internal Standard | Biological Matrix | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| This compound | Human Serum | Protein Precipitation | LC-MS/MS | 88 - 108* | [1] |
| Estradiol-d5 | Human Urine | Ethyl Acetate (B1210297) Extraction | GC-MS/MS | > 90 | [2][3] |
*Note: The recovery range of 88-108% was reported for the native analytes (including Estriol) in a method where this compound was used as the internal standard. The recovery of the deuterated internal standard itself is assumed to be comparable and is accounted for during data processing.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the recovery studies cited above.
Protocol 1: this compound Recovery in Human Serum via LC-MS/MS
This method, adapted from a study on the rapid measurement of estrogens, details a straightforward protein precipitation technique.[1]
1. Sample Preparation:
-
To 200 µL of human serum, add 300 µL of acetonitrile (B52724) containing the deuterated internal standards, including this compound.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
Transfer 350 µL of the supernatant to an autosampler vial.
-
Dilute the supernatant with 1400 µL of deionized water.
2. LC-MS/MS Analysis:
-
Inject a 600 µL aliquot of the prepared sample into the LC-MS/MS system.
-
The system consists of a high-performance liquid chromatography (HPLC) unit coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Quantitation is performed in negative ion mode using multiple reaction monitoring (MRM).
Protocol 2: Deuterated Estradiol Recovery in Human Urine via GC-MS/MS
This protocol outlines a method for the analysis of estrogen metabolites in urine using a different deuterated standard, providing a comparative perspective.[2][3]
1. Sample Preparation:
-
Internal standards, such as estradiol-d5, are added to the urine sample prior to extraction.[3]
-
The sample undergoes enzymatic hydrolysis to deconjugate the estrogens.[2][3]
-
The hormones are then extracted from the aqueous phase using ethyl acetate.[2][3]
-
The resulting ethyl acetate extract is dried under a stream of nitrogen.
2. Derivatization and GC-MS/MS Analysis:
-
The dried residue is derivatized to improve volatility and ionization efficiency for gas chromatography.
-
The derivatized sample is then injected into the GC-MS/MS system for analysis.
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflows.
Caption: Workflow for this compound analysis in serum.
Caption: Workflow for deuterated estrogen analysis in urine.
References
- 1. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reliability of a dried urine test for comprehensive assessment of urine hormones and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating urinary estrogen and progesterone metabolites using dried filter paper samples and gas chromatography with tandem mass spectrometry (GC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Estriol-d2 in Steroid Hormone Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of steroid hormones, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of the performance of Estriol-d2 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for steroid hormone analysis, supported by experimental data from published studies.
Introduction to Deuterated Internal Standards in Steroid Analysis
Isotope dilution mass spectrometry, utilizing stable isotope-labeled internal standards, is the gold standard for quantitative analysis of small molecules, including steroid hormones. Deuterated standards, such as this compound, are chemically almost identical to the analyte of interest, allowing them to mimic the analyte's behavior during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in extraction recovery and matrix effects, leading to enhanced accuracy and precision.
Performance of this compound as an Internal Standard
This compound has been successfully employed as an internal standard for the quantification of estriol (B74026) in human serum. The following tables summarize the analytical performance characteristics of an LC-MS/MS method using this compound.
Table 1: Analytical Performance of an LC-MS/MS Method for Estriol using this compound Internal Standard
| Parameter | Performance Metric |
| Limit of Detection (LOD) | 2.0 pg/mL[1] |
| Limit of Quantification (LOQ) | Not explicitly stated, but calibration curve starts at low pg/mL levels. |
| Precision (Within-day CV) | <6.5%[1] |
| Precision (Between-day CV) | 4.5% to 9.5%[1] |
| Recovery | 88% to 108%[1] |
| Linearity | Established with a high correlation coefficient (r=0.992) when compared to immunoassay mean results.[1] |
CV: Coefficient of Variation
Comparison with Alternative Deuterated Estriol Standards
While this compound has demonstrated reliable performance, other deuterated variants of estriol, such as Estriol-d3 and Estriol-d4, are also commercially available and utilized in analytical methods. Direct, head-to-head comparative studies detailing the performance of these different deuterated estriol internal standards are limited in publicly available literature. However, the choice of a deuterated standard can be influenced by factors such as the position and number of deuterium (B1214612) atoms, which can potentially affect chromatographic separation and mass spectral properties.
A study utilizing [2,4-2H2]estriol (a d2 variant) for the determination of urinary estriol reported a relative standard deviation of about 6%. This suggests that different d2-labeled estriols can provide good precision.
Table 2: Comparison of Commercially Available Deuterated Estriol Internal Standards
| Internal Standard | Deuterium Labeling | Common Applications | Published Performance Data |
| This compound | Typically on the aromatic ring (e.g., 2,4-d2) | LC-MS/MS analysis of estrogens in human serum. | LOD: 2.0 pg/mL; Within-day CV: <6.5%; Between-day CV: 4.5-9.5%; Recovery: 88-108%. |
| Estriol-d3 | Varies by manufacturer | Used in steroid hormone analysis. | Specific comparative performance data is limited in the searched literature. |
| Estriol-d4 | Varies by manufacturer | Used in steroid hormone analysis. | Specific comparative performance data is limited in the searched literature. |
Experimental Protocols
The following is a detailed methodology for the analysis of estriol in human serum using this compound as an internal standard, based on a published LC-MS/MS method.
Sample Preparation
-
To 200 µL of serum, calibrator, or quality control sample in a 1.7 mL conical centrifuge tube, add 300 µL of acetonitrile (B52724) containing 1 ng/mL of this compound.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 350 µL of the supernatant to an autosampler vial.
-
Dilute the supernatant with 1400 µL of deionized water.
-
Inject 600 µL of the final solution into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Shimadzu HPLC system
-
Mass Spectrometer: API-5000 triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: Supelco LC-8-DB, 3.3 cm × 3.0 mm, 3 µm particle size
-
Guard Column: Supelco Discover C-8 (3.0 mm)
-
Mobile Phase: A gradient of methanol (B129727) and water
-
Ionization Mode: Negative ion mode
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Table 3: MRM Transitions for Estriol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Estriol | 287.2 | 145.1 |
| This compound | 289.2 | 147.1 |
Visualizing the Analytical Workflow
The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of estriol using an internal standard.
Conclusion
References
Evaluating Cross-Reactivity of Estrogen Metabolites with Estriol Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various estrogen metabolites in commercially available estriol (B74026) immunoassays. Understanding the specificity of these assays is critical for accurate quantification of estriol in the presence of other structurally similar endogenous compounds. While the specific query mentioned "Estriol-d2," it is important to note that deuterated steroids like this compound are typically used as internal standards in mass spectrometry-based methods for their high specificity, rather than as targets in immunoassays. This guide will focus on the cross-reactivity profiles of non-deuterated estriol immunoassays, which are widely used for their convenience and speed.
Data Summary: Cross-Reactivity of Estrogen Metabolites in Estriol Immunoassays
The following table summarizes the percentage of cross-reactivity of various estrogen metabolites and other steroid hormones with estriol in a commercially available Free Estriol ELISA kit. This data is crucial for researchers to anticipate potential interferences and to select the appropriate assay for their specific research needs.
| Analyte | % Cross-Reactivity[1] |
| Estriol | 100 |
| 17β-Estradiol | 0.0122 |
| Estrone (B1671321) | 0.00156 |
| Androstenedione | 0.00028 |
| Androsterone | 0.00033 |
| Trans-Dehydroandrosterone | 0.00129 |
| Cortisone | 0.00003 |
| Corticosterone | 0.00171 |
| Cortisol | 0.00093 |
| Progesterone | 0.00000 |
| Prednisone | 0.00493 |
| Testosterone | 0.00678 |
Note: The data presented is based on a specific commercially available Free Estriol ELISA kit and may vary between different manufacturers and assay formats.[1] Researchers should always refer to the technical documentation of the specific kit being used. Immunoassays for estradiol (B170435) have also shown varying degrees of cross-reactivity with other estrogens like estrone and estriol.[2][3]
Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Estriol
This section outlines a typical experimental protocol for a competitive ELISA used to determine the concentration of free estriol in serum or plasma samples.
Principle: This assay is based on the competitive binding principle.[1] Estriol present in the sample competes with a fixed amount of horseradish peroxidase (HRP) labeled estriol for a limited number of binding sites on a specific anti-estriol antibody.[1] The amount of HRP-labeled estriol bound to the antibody is inversely proportional to the concentration of estriol in the sample.
Materials:
-
Microplate pre-coated with goat anti-rabbit IgG
-
Estriol standards
-
Patient samples (serum or plasma)
-
Estriol-HRP conjugate reagent
-
Rabbit anti-Estriol reagent
-
Wash buffer
-
TMB Substrate
-
Stop Solution
-
ELISA plate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature.
-
Incubation: Add 50 µL of standards or samples, 100 µL of Estriol-HRP conjugate, and 50 µL of rabbit anti-Estriol reagent to the appropriate wells.[1] Incubate for 60 minutes at room temperature.[1]
-
Washing: Aspirate and wash the wells four times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well and incubate for 15 minutes at room temperature, protected from light.[1]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.[1]
-
Reading: Read the absorbance at 450 nm within 15 minutes.[1]
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of estriol in the samples by interpolating from the standard curve.
Visualizations
Experimental Workflow for Competitive ELISA
Caption: Workflow of a competitive ELISA for estriol quantification.
Simplified Estrogen Metabolism Pathway
Caption: Simplified pathway of estrogen biosynthesis and metabolism.
Discussion and Alternatives
Immunoassays are valuable screening tools due to their high throughput and relatively low cost.[4] However, their specificity can be a limitation, as demonstrated by the cross-reactivity data.[5] The structural similarity among estrogen metabolites makes the development of highly specific antibodies challenging. For research requiring higher specificity and the ability to measure multiple metabolites simultaneously, mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard.[4][5][6] In these methods, this compound would be used as an internal standard to ensure accurate quantification of estriol by correcting for variations during sample preparation and analysis. The distinct mass-to-charge ratio of this compound allows it to be distinguished from endogenous, non-deuterated estriol and its metabolites, thus eliminating the issue of cross-reactivity.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Estrogen Exposure and Metabolism: Workshop Recommendations on Clinical Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new approach to measuring estrogen exposure and metabolism in epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Derivatization Agents for Enhanced Estriol Detection
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of estriol (B74026), derivatization is a critical step to enhance sensitivity and improve chromatographic performance, particularly for mass spectrometry-based methods. This guide provides an objective comparison of common derivatization agents for estriol, supported by experimental data, to aid in the selection of the most suitable agent for specific analytical needs.
Introduction to Estriol Derivatization
Estriol (E3), a key estrogenic hormone, possesses three hydroxyl groups, making it a polar and non-volatile molecule. These characteristics present challenges for direct analysis, especially in complex biological matrices where it exists at low concentrations. Derivatization chemically modifies the estriol molecule to improve its analytical properties. For Gas Chromatography-Mass Spectrometry (GC-MS), the primary goal is to increase volatility and thermal stability by replacing the active hydrogens of the hydroxyl groups. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization aims to enhance ionization efficiency, thereby increasing sensitivity.
Derivatization Agents for GC-MS Analysis
Silylation is the most prevalent derivatization technique for GC-MS analysis of steroids like estriol. This process involves the replacement of the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.
| Derivatization Agent | Reaction Conditions | Limit of Quantitation (LOQ) | Advantages | Disadvantages |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Room temperature for 10 minutes.[1] | 12.5 ng/mL[1] | Rapid and effective trimethylsilyl donor.[1] | Sensitivity may not be sufficient for ultra-trace analysis without optimization.[1] |
| BSTFA + TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane) | 75°C for 45 minutes or 80°C for 30 minutes.[2][3] | 5 to 10 ng/L (in water samples)[4] | TMCS catalyst ensures complete derivatization of all three hydroxyl groups.[2][4] | Requires heating and longer reaction times compared to MSTFA alone. Incomplete derivatization can occur without a catalyst.[2] |
| PFBBr + Silylation (Pentafluorobenzyl Bromide) | Two-step process: PFBBr derivatization of the phenolic hydroxyl group followed by silylation of the alcoholic hydroxyl groups.[5] | 5 ng/L (for estradiols)[5] | PFB group enhances sensitivity in negative chemical ionization (NCI) mode.[5] | More complex, two-step derivatization process required for complete derivatization of estriol for GC-MS. |
Experimental Protocols for GC-MS Derivatization
MSTFA Derivatization:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of MSTFA to the dried residue.
-
Vortex the mixture and let it stand at room temperature for 10 minutes.
-
The sample is now ready for GC-MS analysis.
BSTFA + TMCS Derivatization:
-
Evaporate the sample extract to dryness.
-
Add a mixture of BSTFA and 1% TMCS.
-
Incubate the mixture at 75°C for 45 minutes to ensure complete derivatization of all three hydroxyl groups of estriol.[2]
-
Cool the sample before injection into the GC-MS system.
Logical Workflow for GC-MS Derivatization
Workflow for Silylation Derivatization of Estriol for GC-MS Analysis.
Derivatization Agents for LC-MS Analysis
For LC-MS, derivatization focuses on adding a permanently charged or easily ionizable group to the estriol molecule to enhance its response in the mass spectrometer, typically using electrospray ionization (ESI).
| Derivatization Agent | Reaction Conditions | Limit of Detection/Quantitation | Advantages | Disadvantages |
| Dansyl Chloride | 60°C for 10 minutes in a sodium bicarbonate buffer.[6] | LOQ: 1 pg/mL (free E3), 2.5 pg/mL (total E3)[7] | Significantly increases signal intensity (1-2 orders of magnitude).[8][9] | Product ion is from the dansyl moiety, which can reduce specificity for isobaric compounds.[10][11] Derivatives are light-sensitive.[11] |
| FMP-TS (2-fluoro-1-methylpyridinium-p-toluenesulfonate) | 40°C for 15 minutes.[12] | LOD: 0.2 pg on-column[12] | Generates compound-specific product ions, enhancing specificity.[12] | The derivative for estriol may produce a weaker signal than underivatized estriol.[8] Derivatives have limited stability (significant degradation after 48h at -20°C).[12] |
| PFBBr (Pentafluorobenzyl Bromide) | 60°C for 30 minutes.[13] | Signal intensity up to 5.8 times that of underivatized estrogens.[8] | Performs well in complex environmental matrices.[8] | Primarily derivatizes the phenolic hydroxyl group. |
| MPPZ (methyl-1-(5-fluoro-2,4-dinitrophenyl)−4-methylpiperazine) | Two-step reaction involving PPZ followed by methylation.[14][15] | LOQ: 0.43–2.17 pg on column[15] | Allows for simultaneous quantification of a panel of estrogens and their metabolites.[14] | Requires a more complex, two-step derivatization process.[10] |
Experimental Protocols for LC-MS Derivatization
Dansyl Chloride Derivatization:
-
Evaporate the sample extract to dryness.
-
Add 30 µL of a 1 mg/mL dansyl chloride solution in acetonitrile (B52724) and 20 µL of 100 mM aqueous sodium bicarbonate (pH 10.5).[6]
-
Vortex the mixture and incubate at 60°C for 10 minutes.[6]
-
Centrifuge the sample before injection into the LC-MS/MS system.
FMP-TS Derivatization:
-
To the dried sample extract, add 50 µL of a freshly prepared 5 mg/mL FMP-TS solution in acetonitrile containing 1% triethylamine (B128534) (TEA).[12]
-
Vortex the mixture for 10 seconds and incubate at 40°C for 15 minutes.[12]
-
Quench the reaction by adding 50 µL of mobile phase (e.g., water:methanol 65:35 with 0.1% formic acid).[12]
Logical Workflow for LC-MS Derivatization
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Analysis of steroid estrogens in water using liquid chromatography/tandem mass spectrometry with chemical derivatizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS | eNeuro [eneuro.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a UPLC-MS/MS Method for Estriol using Estriol-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of estriol (B74026) in biological matrices, utilizing Estriol-d2 as an internal standard. The guide details the experimental protocol, presents validation data in comparison to alternative methods, and adheres to regulatory guidelines from the Food and Drug Administration (FDA) and European Medicines Agency (EMA).
Method Performance Comparison
The selection of an analytical method is critical for obtaining accurate and reliable data in preclinical and clinical studies. UPLC-MS/MS has emerged as the gold standard for the quantification of steroid hormones like estriol due to its high sensitivity, selectivity, and throughput.[1][2] This section compares the performance of a typical UPLC-MS/MS method with alternative techniques.
Table 1: Comparison of Analytical Methods for Estriol Quantification
| Parameter | UPLC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Immunoassays (ELISA, RIA) |
| Limit of Quantification (LOQ) | 1.0 - 10 pg/mL[1][3] | 12.5 ng/mL[4] | 10 ng/mL | Variable, prone to interference at low concentrations |
| Linearity (R²) | > 0.99 | > 0.997 | > 0.998 | Non-linear |
| Accuracy (% Recovery) | 88 - 111% | Typically within ±15% | Typically within ±15% | Can be affected by cross-reactivity |
| Precision (%RSD) | < 15% | < 15% | < 10% | Variable |
| Specificity/Selectivity | Very High | High | Moderate | Low to Moderate |
| Throughput | High | Moderate | Moderate to High | High |
| Derivatization Required | Often not necessary, but can enhance sensitivity | Generally required | Not required | Not applicable |
Experimental Workflow and Protocols
A robust and reproducible experimental workflow is paramount for successful bioanalysis. The following sections detail a typical UPLC-MS/MS method for estriol quantification using this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the UPLC-MS/MS analysis of estriol.
Detailed Experimental Protocol
This protocol is a composite based on several validated methods and should be optimized for specific laboratory conditions and matrices.
1. Materials and Reagents:
-
Estriol and this compound certified reference standards
-
HPLC-grade methanol (B129727), acetonitrile (B52724), water, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Ammonium fluoride
-
Human plasma (or other relevant biological matrix)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents
2. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of estriol and this compound in methanol.
-
Create a series of calibration standards by spiking appropriate amounts of the estriol stock solution into the biological matrix. A typical calibration curve range is 1.00-200.0 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
3. Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add the this compound internal standard solution.
-
For LLE: Add an appropriate extraction solvent (e.g., ethyl acetate), vortex, and centrifuge. Transfer the organic layer and evaporate to dryness.
-
For SPE: Condition the SPE cartridge. Load the sample, wash, and elute the analyte. Evaporate the eluate to dryness.
-
Reconstitute the dried extract in the mobile phase.
4. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: A reversed-phase column such as a C18 or Phenyl column (e.g., Waters CORTECS C18, 2.1 mm × 150 mm, 1.6 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative ion mode is often preferred for estrogens.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for estriol and this compound.
5. Data Analysis and Quantification:
-
Integrate the chromatographic peaks for estriol and this compound.
-
Calculate the peak area ratio of estriol to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).
-
Determine the concentration of estriol in the unknown samples from the calibration curve.
Method Validation According to Regulatory Guidelines
The validation of the bioanalytical method should be performed in accordance with the guidelines from regulatory agencies such as the FDA and EMA to ensure the reliability of the data.
Validation Workflow Diagram
Caption: Key parameters for bioanalytical method validation as per regulatory guidelines.
Table 2: Typical Acceptance Criteria for UPLC-MS/MS Method Validation
| Validation Parameter | Acceptance Criteria (FDA/EMA Guidelines) | Typical Performance for Estriol Method |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard. | High selectivity with no interferences observed. |
| Linearity | Correlation coefficient (R²) ≥ 0.99. | R² > 0.995. |
| Accuracy | The mean value should be within ±15% of the nominal value, except at LLOQ where it should not deviate by more than ±20%. | Within ±10% for QC samples. |
| Precision | The %RSD should not exceed 15%, except at LLOQ where it should not exceed 20%. | Intra- and inter-day precision < 10% RSD. |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with acceptable accuracy and precision. | 1.0 ng/mL with accuracy and precision within 20%. |
| Extraction Recovery | Consistent, precise, and reproducible. | 86% to 111%. |
| Matrix Effect | Assessed to ensure precision, selectivity, and sensitivity are not compromised. | Minimal matrix effects observed. |
| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, bench-top, long-term). | Estriol is generally stable under typical laboratory conditions. |
Conclusion
The UPLC-MS/MS method, when properly validated using an appropriate internal standard like this compound, offers a highly sensitive, specific, and reliable approach for the quantification of estriol in biological matrices. Its performance characteristics are superior to other analytical techniques, making it the preferred method for pharmacokinetic studies and clinical research in drug development. Adherence to regulatory guidelines during method validation is crucial to ensure data integrity and acceptance by regulatory authorities.
References
- 1. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment and validation of a sensitive LC-MS/MS method for quantification of urinary estrogens in women with gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
